6-(Cyclopropylmethyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)3-6-1-2-6/h4-6H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKAPIBNLGYHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Cyclopropylmethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Cyclopropylmethyl)pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core substituted with a cyclopropylmethyl group. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of the cyclopropylmethyl moiety can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compound of interest for medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of this compound.
Chemical Properties
A summary of the key chemical properties for this compound is presented below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 7038-75-7 | [Biosynth][1] |
| Molecular Formula | C₇H₈N₂O | [Biosynth][1] |
| Molecular Weight | 136.15 g/mol | [Biosynth][1] |
| Melting Point | 163 °C | [Biosynth][1] |
| Boiling Point (Predicted) | 246.0 ± 23.0 °C | MySkinRecipes |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | MySkinRecipes |
| Appearance | White to off-white powder or crystals | Generic |
| Purity | ≥98% (Commercially available) | Synblock |
| Storage | Store in a dry, sealed place at 2-8°C | MySkinRecipes, Synblock |
Synthesis and Purification
Putative Experimental Protocol: Synthesis of this compound
This protocol describes a potential synthesis route starting from ethyl 3-cyclopropyl-3-oxopropanoate and formamidine acetate.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Formamidine acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent) followed by formamidine acetate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Precipitation: To the resulting residue, add water to dissolve the solids. Acidify the aqueous solution carefully with hydrochloric acid to a pH of approximately 5-6. This should induce the precipitation of the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Diagram of the Proposed Synthesis Workflow:
References
An In-depth Technical Guide to 6-(Cyclopropylmethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthesis, and hypothetical biological activity of 6-(Cyclopropylmethyl)pyrimidin-4-ol. Drawing on established chemical principles and data from related compounds, this document serves as a foundational resource for researchers interested in the exploration and development of novel pyrimidine-based compounds. Particular attention is given to its potential role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a significant target in the management of type 2 diabetes. This guide includes detailed hypothetical experimental protocols and visual representations of chemical structures and pathways to facilitate further investigation.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a cyclopropylmethyl group. The presence of the hydroxyl group at the 4-position leads to keto-enol tautomerism, where the compound can exist in equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(3H)-one (keto) form. Theoretical studies and experimental data on related 4-hydroxypyrimidines suggest that the keto form is generally more stable.[1][2]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 7038-75-7[3] |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES | C1CC1CC2=CC(=O)NC=N2[3] |
| InChI Key | YWUKTCXFPCHIBZ-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 163 °C | [3] |
| Purity | Typically >95% | Commercial Suppliers |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred |
Note: Some data is inferred from structurally similar compounds and general chemical principles.
Hypothetical Synthesis Workflow
A plausible synthetic route to this compound involves the condensation of a β-ketoester with a source of the N-C-N fragment of the pyrimidine ring, such as formamide or S-alkylisothioureas.[4] A common and straightforward method is the reaction of ethyl 4-cyclopropyl-3-oxobutanoate with formamide.
Caption: Hypothetical synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on known methods for pyrimidine synthesis.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-cyclopropyl-3-oxobutanoate (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 150-180 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not publicly available, they can be requested from commercial suppliers.[5] Based on the molecular structure and data for analogous compounds, the following are predicted key spectroscopic features.[3][6]
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N-H (keto tautomer) |
| ~6.0 | s | 1H | C5-H |
| ~2.4 | d | 2H | -CH₂-cyclopropyl |
| ~1.0 | m | 1H | -CH- (cyclopropyl) |
| ~0.5 | m | 2H | Cyclopropyl-CH₂ |
| ~0.2 | m | 2H | Cyclopropyl-CH₂ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C4 (C=O) |
| ~160 | C6 |
| ~155 | C2 |
| ~105 | C5 |
| ~40 | -CH₂-cyclopropyl |
| ~10 | -CH- (cyclopropyl) |
| ~5 | Cyclopropyl-CH₂ |
Hypothetical Biological Activity and Signaling Pathway
Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities. Notably, certain pyrimidinone and pyrimidinedione structures have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[7][8][9] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-4 an attractive therapeutic target for the treatment of type 2 diabetes.
Given its structural similarity to known pyrimidinone-based DPP-4 inhibitors, it is hypothesized that this compound may also exhibit inhibitory activity against this enzyme.
Caption: Proposed mechanism of action via DPP-4 inhibition.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of this compound against DPP-4.[7][10]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in assay buffer.
-
Use a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound dilutions, positive control, and a vehicle control (DMSO in assay buffer).
-
Add the DPP-4 enzyme solution to all wells except for the blank (substrate-only) wells.
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at regular intervals for a set period (e.g., 30-60 minutes) using a microplate reader.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Conclusion
This compound is a molecule of interest due to its pyrimidine core, a scaffold prevalent in many biologically active compounds. This guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and a hypothesized mechanism of action as a DPP-4 inhibitor. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate the biological activity of this compound. Further investigation into its potential as a therapeutic agent is warranted.
References
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. content.abcam.com [content.abcam.com]
- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetechindia.com [lifetechindia.com]
An In-depth Technical Guide to the Synthesis of 6-(Cyclopropylmethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for 6-(cyclopropylmethyl)pyrimidin-4-ol, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the preparation of the β-ketoester intermediate, ethyl 3-cyclopropyl-3-oxopropanoate, and its subsequent cyclocondensation to form the pyrimidine ring. This document provides detailed experimental protocols and summarizes key quantitative data for each step.
Core Synthesis Pathway
The principal route for the synthesis of this compound involves a two-step process. The first step is the formation of ethyl 3-cyclopropyl-3-oxopropanoate from more readily available starting materials. The second step is the cyclocondensation of this β-ketoester with a suitable nitrogen-containing reagent, such as urea or formamidine, to construct the final pyrimidin-4-ol ring system.
Figure 1: Overall synthesis pathway for this compound.
Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
The key intermediate, ethyl 3-cyclopropyl-3-oxopropanoate, can be synthesized via the acylation of a malonic ester derivative. A common and effective method involves the reaction of the lithium enolate of ethyl hydrogen malonate with cyclopropanecarbonyl chloride.[1]
Experimental Protocol:
-
A solution of ethyl hydrogen malonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of n-butyllithium (2.0 equivalents) in hexanes is added dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 1 hour.
-
The mixture is recooled to -78 °C, and a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure ethyl 3-cyclopropyl-3-oxopropanoate.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~60-70% | [1] |
| Boiling Point | 85-90 °C at 10 mmHg | |
| Appearance | Colorless to pale yellow oil |
Step 2: Synthesis of this compound
The final step in the synthesis is the cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with a source of the N-C-N fragment of the pyrimidine ring. A standard and widely used method is the reaction with urea in the presence of a base, such as sodium ethoxide.
Experimental Protocol:
-
Sodium metal (1.1 equivalents) is dissolved in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To this solution, urea (1.2 equivalents) is added, and the mixture is stirred until the urea is dissolved.
-
Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent) is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water, and the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol or diethyl ether.
-
The crude product is dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data:
| Parameter | Value |
| Yield | ~70-80% |
| Melting Point | 188-192 °C |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
Experimental Workflow Visualization
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Conclusion
The described two-step synthesis pathway provides an efficient and reliable method for the preparation of this compound. The procedures outlined are based on established organic chemistry principles and can be readily adapted for laboratory-scale synthesis. For professionals in drug development, this guide offers a solid foundation for the production of this important heterocyclic scaffold and its derivatives for further investigation. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.
References
An In-depth Technical Guide to the Starting Materials for 6-(Cyclopropylmethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core starting materials and a detailed synthetic protocol for the preparation of 6-(cyclopropylmethyl)pyrimidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery.
Core Starting Materials and Retrosynthetic Analysis
The synthesis of this compound is most effectively achieved through a well-established cyclocondensation reaction. This approach involves the reaction of a β-ketoester with an amidine derivative. The primary starting materials for this synthesis are:
-
Ethyl 4-cyclopropyl-3-oxobutanoate: This β-ketoester provides the foundational carbon skeleton for the pyrimidinone ring and the cyclopropylmethyl substituent at the 6-position.
-
Formamidine: As the simplest amidine, formamidine hydrochloride or acetate is commonly used to introduce the N1 and C2 atoms of the pyrimidine ring.
-
Base: A non-nucleophilic base, such as sodium ethoxide or sodium methoxide, is required to deprotonate the β-ketoester and facilitate the cyclization reaction.
-
Solvent: Anhydrous ethanol or methanol is the typical solvent of choice for this reaction.
A retrosynthetic analysis of the target molecule reveals the key bond disconnections that lead back to these starting materials.
Caption: Retrosynthetic analysis of this compound.
Physicochemical Properties of Starting Materials
A summary of the key physicochemical properties of the starting materials is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl 4-cyclopropyl-3-oxobutanoate | C₉H₁₄O₃ | 170.21 | ~210-215 |
| Formamidine Hydrochloride | CH₅ClN₂ | 80.52 | Decomposes |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes |
| Ethanol | C₂H₆O | 46.07 | 78.37 |
Synthetic Workflow
The overall experimental workflow for the synthesis of this compound can be visualized as a three-stage process: reaction setup, cyclocondensation, and product isolation and purification.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Formamidine hydrochloride
-
Ethyl 4-cyclopropyl-3-oxobutanoate
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add sodium metal (1.0 eq) to anhydrous ethanol (e.g., 20 mL per gram of sodium) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Addition of Formamidine: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1.0 eq) in one portion. Stir the resulting suspension for 15-20 minutes at room temperature.
-
Cyclocondensation Reaction: To the suspension, add ethyl 4-cyclopropyl-3-oxobutanoate (1.0 eq) dropwise over 10-15 minutes. After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to neutralize the reaction mixture to a pH of approximately 7. A precipitate will form.
-
Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: The crude solid is then recrystallized from a suitable solvent, such as ethanol/water or isopropanol, to yield pure this compound as a crystalline solid.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.
| Parameter | Value | Reference |
| Yield | 65-75% | Estimated based on similar reactions |
| Melting Point | 163 °C | [1] |
| Appearance | White to off-white crystalline solid | General observation |
| Purity (by HPLC) | >98% | Typical for recrystallized product |
Concluding Remarks
The synthesis of this compound is a straightforward and reproducible process that relies on readily available starting materials. The cyclocondensation of ethyl 4-cyclopropyl-3-oxobutanoate with formamidine provides an efficient route to this important heterocyclic scaffold. The detailed protocol and data presented in this guide are intended to assist researchers and drug development professionals in the successful synthesis and utilization of this versatile compound in their research endeavors. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and purity.
References
The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Researchers
Introduction: The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine. The inherent versatility of the pyrimidine ring allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anticancer Activity
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. Many of these compounds act as inhibitors of key enzymes involved in cancer signaling pathways, such as protein kinases.
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrimidine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| EGFR Inhibitors | ||||
| Compound 1 | A549 (Non-small cell lung cancer) | 0.034 | Erlotinib | - |
| Compound 2 | MCF-7 (Breast cancer) | 37.19 (EGFRWT) | Erlotinib | - |
| Compound 3 | HCT-116 (Colon carcinoma) | 5.50 | 5-Fluorouracil | - |
| Compound 4 | HepG2 (Liver cancer) | 7.11 | 5-Fluorouracil | - |
| Other Kinase Inhibitors | ||||
| Compound 5 (CDK2 inhibitor) | HeLa (Cervical cancer) | 0.064 | Palbociclib | - |
| Compound 6 (Pin1 inhibitor) | - | < 3 | - | - |
| Miscellaneous | ||||
| Compound 7 | LoVo (Colon adenocarcinoma) | - | Doxorubicin | - |
| Compound 8 | LoVo/DX (Resistant colon adenocarcinoma) | - | Doxorubicin | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][2][3][4][5]
Materials:
-
96-well plates
-
Test pyrimidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Inhibition
Many pyrimidine-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[6][7] Overactivation of the EGFR signaling pathway is a common feature in many cancers. Pyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi, often by targeting essential microbial enzymes that are distinct from their mammalian counterparts.
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrimidine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Antibacterial | ||||
| Compound 9 | Staphylococcus aureus | 16.26 | Ciprofloxacin | - |
| Compound 10 | Bacillus subtilis | 17.34 | Ciprofloxacin | - |
| Compound 11 | Escherichia coli | 17.34 | Ciprofloxacin | - |
| Antifungal | ||||
| Compound 12 | Aspergillus niger | 17.34 | Ketoconazole | - |
| Compound 13 | Candida albicans | - | Fluconazole | - |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]
Materials:
-
96-well microtiter plates
-
Test pyrimidine derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test pyrimidine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be done by suspending colonies from an overnight culture in sterile saline and adjusting the turbidity.
-
Inoculation: Inoculate each well containing the diluted compound and the control wells with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the absorbance can be read using a microplate reader.
-
Confirmation: To confirm the MIC, a sample from the clear wells can be subcultured onto an agar plate to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity
Pyrimidine derivatives have demonstrated efficacy against a variety of viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis viruses.[11] Their mechanisms of action often involve the inhibition of viral enzymes essential for replication, such as reverse transcriptase or viral proteases.
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
The following table shows the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for selected pyrimidine derivatives against different viruses.
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound 14 | Influenza A (H1N1) | MDCK | 0.3 - 0.7 | >300 | >428 |
| Compound 15 | Human Coronavirus 229E | HUH7 | - | - | - |
| Compound 16 | Hepatitis B Virus (HBV) | HepG2 2.2.15 | - | - | - |
Experimental Protocol: Plaque Reduction Assay for Influenza Virus
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[12][13][14][15]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
12-well plates
-
Test pyrimidine derivatives
-
Minimal Essential Medium (MEM)
-
Trypsin-TPCK
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
Formalin
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates and grow until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of the test pyrimidine derivative in infection medium (MEM with trypsin-TPCK). Mix each dilution with an equal volume of influenza virus suspension containing a known number of plaque-forming units (PFU).
-
Infection: Wash the confluent MDCK cell monolayers with PBS and infect the cells with 100 µL of the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cell monolayer with 2 mL of an agarose or Avicel-containing medium. This semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.
-
Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of pyrimidine derivatives against COX-1 and COX-2 enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference Drug |
| Compound 17 | >100 | 0.04 | >2500 | Celecoxib |
| Compound 18 | 95.0 | 8.23 | 11.54 | Indomethacin |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[16][17][18]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test pyrimidine derivatives
-
Tris-HCl buffer
-
Spectrophotometer
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer. Prepare serial dilutions of the test pyrimidine derivatives.
-
Reaction Mixture: In a 96-well plate, add the enzyme, heme, and the test compound or vehicle control. Pre-incubate the mixture at room temperature for a short period.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid and TMPD. The peroxidase activity of COX will oxidize TMPD, leading to a color change.
-
Absorbance Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 610 nm) using a microplate reader in kinetic mode.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway: Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Pathway
Some pyrimidine derivatives have been shown to promote osteogenesis by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. This pathway is crucial for bone formation and repair.
Caption: Pyrimidine derivatives can promote osteogenesis via the BMP2/SMAD1 pathway.
The pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The diverse biological activities exhibited by pyrimidine derivatives, including their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore their significance in medicinal chemistry. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in their efforts to design and develop the next generation of pyrimidine-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more effective and selective therapeutic agents.
References
- 1. researchhub.com [researchhub.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Pathway: EGFR SIGNALING PATHWAY CORE COMPONENTS [flybase.org]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influenza virus plaque assay [protocols.io]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. mdpi.com [mdpi.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of in-vitro COX activity [bio-protocol.org]
6-(Cyclopropylmethyl)pyrimidin-4-ol: A Scoping Review of Potential Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 6-(Cyclopropylmethyl)pyrimidin-4-ol is limited in publicly available literature. This guide, therefore, provides an in-depth analysis of the potential therapeutic targets of the broader pyrimidin-4-ol chemical scaffold, drawing upon research on structurally related compounds. The information presented herein is intended to serve as a foundation for future research and is not indicative of the confirmed biological profile of this compound.
Executive Summary
The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including endogenous molecules and a wide array of pharmaceuticals. The pyrimidin-4-ol moiety, in particular, has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating activity against a range of therapeutic targets. This technical guide explores the potential therapeutic applications of this compound by examining the established targets of analogous pyrimidine-containing molecules. The primary focus is on oncology and neurodegenerative diseases, where pyrimidine derivatives have shown significant promise. This document summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes relevant signaling pathways and workflows to guide further investigation into this compound of interest.
The Pyrimidin-4-ol Scaffold: A Versatile Core in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of nucleic acids.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the pyrimidine scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[1] The 6-substituted pyrimidin-4-ol core, as seen in this compound, offers a key point for structural modification to modulate target affinity and selectivity.
Potential Therapeutic Targets in Oncology
Pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases that are often dysregulated in cancer.
Kinase Inhibition
Kinases play a pivotal role in cell signaling pathways that control cell proliferation, differentiation, and survival. The aberrant activity of specific kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation.[4][5] Several pyrimidine-based compounds have been developed as FLT3 inhibitors.
-
Quantitative Data for Pyrimidine-Based FLT3 Inhibitors
| Compound ID | Structure | FLT3 IC50 (nM) | c-KIT IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 13a | Pyrimidine-4,6-diamine derivative | 13.9 ± 6.5 | >10,000 | MV4-11 (FLT3-ITD) | 10 | [5][6][7] |
| Quizartinib | (Reference Compound) | 1.1 | 18 | MV4-11 (FLT3-ITD) | 1.3 | [5] |
-
Experimental Protocol: FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Serially dilute the compound in kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT) to achieve the desired concentrations.[8]
-
Prepare a solution of FLT3 enzyme and the appropriate substrate in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the test compound solution.
-
Add 2.5 µL of the FLT3 enzyme solution.
-
Add 2.5 µL of a solution containing ATP and the substrate to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Signaling Pathway: FLT3 Signaling in AML
Caption: FLT3 signaling pathway in AML and the point of inhibition.
CDKs are a family of protein kinases that regulate the cell cycle. Their activity is dependent on binding to cyclins. Dysregulation of the CDK-cyclin complexes is a common feature of cancer, leading to uncontrolled cell division.[9] Pyrimidine derivatives have been developed as inhibitors of various CDKs, including CDK4.
-
Quantitative Data for Pyrimidine-Based CDK Inhibitors
| Compound ID | Structure | CDK4 IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 5 | Pyridopyrimidine derivative | 0.152 (vs. HepG2) | HepG-2 | 5.91 | [10] |
| Palbociclib | (Reference Compound) | 0.011 | MCF-7 | 0.082 | [10] |
-
Experimental Protocol: CDK4/Cyclin D1 Inhibition Assay
This protocol is based on a generic kinase assay kit and would need to be adapted for the specific kit used.[10]
-
Plate Preparation:
-
Prepare serial dilutions of the test compound.
-
Add the diluted compounds to a 96-well plate.
-
-
Kinase Reaction:
-
Add a solution containing CDK4/Cyclin D1 enzyme and a suitable substrate (e.g., a peptide or protein that is a known substrate of CDK4).
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
-
Detection:
-
The method of detection will depend on the assay format. Common methods include:
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence: Using modified ATP analogs or antibodies to detect the phosphorylated substrate. The ADP-Glo™ assay described for FLT3 can also be adapted.
-
-
-
Data Analysis:
-
Quantify the signal for each well.
-
Calculate the percent inhibition relative to a control with no inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
-
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[11] Overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and tumorigenesis.[12] Consequently, PLK4 has emerged as a promising target for cancer therapy, and pyrimidine-based inhibitors have been developed.
-
Quantitative Data for Pyrimidine-Based PLK4 Inhibitors
| Compound ID | Structure | PLK4 IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| WY29 | 1H-pyrazolo[3,4-d]pyrimidine derivative | 0.027 | MCF-7 | 0.12 | [11] |
| 5f | 5-chlorine-2-amino-pyrimidine derivative | 0.0008 | MCF-7 | 0.48 | [12] |
| 8h | pyrimidin-2-amine derivative | 0.0067 | MDA-MB-231 | 0.041 | [13][14] |
-
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for PLK4
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the kinase.[15]
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of PLK4 kinase and a europium-labeled anti-tag antibody.
-
Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 4 µL of the diluted test compound.
-
Add 8 µL of the kinase/antibody mixture to all wells.
-
Add 4 µL of the tracer solution to all wells.[15]
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Measure the emission from both the europium donor (e.g., at 615 nm) and the Alexa Fluor™ 647 acceptor (e.g., at 665 nm) after excitation at around 340 nm.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
A decrease in the FRET ratio indicates displacement of the tracer by the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Potential Therapeutic Targets in Neurodegenerative Diseases
Pyrimidine derivatives have also been explored for the treatment of neurodegenerative disorders like Alzheimer's disease.
Beta-Secretase 1 (BACE1) Inhibition
BACE1 is an aspartyl protease that plays a key role in the production of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in the brains of Alzheimer's patients.[16] Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ production.
-
Experimental Protocol: BACE1 Inhibitor Screening Assay (Fluorometric)
This assay uses a fluorogenic substrate that is cleaved by BACE1 to produce a fluorescent signal.[17][18][19]
-
Reagent Preparation:
-
Prepare BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Dilute the BACE1 enzyme and the fluorogenic BACE1 substrate in the assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of the diluted test compound or buffer (for control wells).
-
Add 2 µL of the diluted BACE1 enzyme to the sample and control wells.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity in kinetic mode for 5-60 minutes at 37°C, with excitation at ~345 nm and emission at ~500 nm.[17]
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to BACE1 activity.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
-
Logical Relationship: BACE1 in Alzheimer's Disease Pathogenesis
Caption: Role of BACE1 in Aβ production and Alzheimer's disease.
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine in the brain.[20][21] Some pyrimidine derivatives have been investigated as cholinesterase inhibitors.
-
Quantitative Data for Pyrimidine-Based Cholinesterase Inhibitors
| Compound ID | Structure | EeAChE Ki (µM) | eqBChE Ki (µM) | Reference |
| 9 | Pyrimidine diamine derivative | 0.312 | - | [21][22] |
| 22 | Pyrimidine diamine derivative | - | 0.099 | [21][22] |
-
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This is a colorimetric assay to measure cholinesterase activity.[3]
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.
-
Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Prepare a solution of AChE or BChE enzyme.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound, DTNB, and the enzyme solution.
-
Pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
-
Measurement:
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the change in absorbance over time.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 or Ki value.
-
General Experimental Protocols
Cell Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Synthesis of 6-Substituted Pyrimidin-4-ols
A general synthetic route to 6-substituted pyrimidin-4-ols can be adapted from known procedures for similar compounds. The specific synthesis of this compound would require optimization.
-
Illustrative Synthetic Scheme
Caption: A generalized synthetic approach to 6-substituted pyrimidin-4-ols.
Conclusion and Future Directions
The pyrimidin-4-ol scaffold is a versatile and promising starting point for the development of novel therapeutics. Based on the extensive research into structurally related compounds, this compound has the potential to interact with a variety of important therapeutic targets, particularly within the realms of oncology and neurodegenerative diseases. The primary candidate targets include protein kinases such as FLT3, CDKs, and PLK4, as well as enzymes like BACE1 and cholinesterases.
This technical guide provides a foundational framework for initiating the investigation of this compound. The immediate next steps should involve the chemical synthesis of the compound, followed by a comprehensive screening against a panel of the potential targets outlined in this document. The detailed experimental protocols provided herein can serve as a starting point for these validation studies. Any confirmed activity should be followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The logical and signaling pathway diagrams offer a visual guide to the potential mechanisms of action and can aid in the design of further mechanistic studies. Through a systematic and rigorous investigation, the therapeutic potential of this compound can be fully elucidated.
References
- 1. Simple Laboratory methods to measure cell proliferation using DNA synthesis property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. promega.com [promega.com]
- 9. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. content.abcam.com [content.abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. mdpi.com [mdpi.com]
- 21. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
6-(Cyclopropylmethyl)pyrimidin-4-ol: A Hypothesized Mechanism of Action as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a hypothesized mechanism of action for the novel small molecule, 6-(cyclopropylmethyl)pyrimidin-4-ol. In the absence of direct empirical data for this specific compound, this document leverages structure-activity relationships (SAR) of analogous pyrimidine derivatives and the known pharmacological contributions of the cyclopropylmethyl moiety to propose a plausible biological target and signaling pathway. It is hypothesized that this compound functions as a competitive inhibitor of protein kinases, a class of enzymes frequently implicated in proliferative and inflammatory diseases. This guide provides a foundational framework for future preclinical investigation, including detailed hypothetical experimental protocols, illustrative quantitative data, and diagrammatic representations of the proposed mechanism and associated signaling cascades.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to mimic the purine bases of ATP allows for effective targeting of the ATP-binding sites of various enzymes, most notably protein kinases. Substitutions on the pyrimidine ring are crucial for determining potency and selectivity. The presence of a substituent at the 6-position of the pyrimidine ring has been shown in numerous studies to be a key determinant of biological activity, with various 6-substituted pyrimidines demonstrating potent kinase inhibition.
The cyclopropylmethyl group is a valuable substituent in drug design, known for enhancing metabolic stability, increasing potency, and providing conformational rigidity.[1][2][3] Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties.[1][4] The unique electronic and steric properties of the cyclopropyl ring can facilitate favorable interactions within a target's binding pocket.[5]
This whitepaper integrates these two key structural features to postulate a mechanism of action for this compound, proposing it as a kinase inhibitor.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as a Type I kinase inhibitor, binding to the ATP-binding site of the kinase in its active conformation. The proposed mechanism is as follows:
-
Hinge-Binding Interaction: The pyrimidin-4-ol core is predicted to form one or more hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, while the 4-hydroxyl group can act as a hydrogen bond donor.
-
Hydrophobic Pocket Occupancy: The 6-cyclopropylmethyl substituent is hypothesized to project into a hydrophobic pocket adjacent to the ATP-binding site. The cyclopropyl group, with its rigid and lipophilic nature, is well-suited to occupy such a pocket, contributing to the overall binding affinity and potentially influencing selectivity for kinases with a complementary pocket architecture.
-
Competitive Inhibition: By occupying the ATP-binding site, this compound is proposed to prevent the binding of endogenous ATP, thereby inhibiting the phosphotransferase activity of the kinase. This blockade of substrate phosphorylation would disrupt downstream signaling pathways.
Potential Signaling Pathway Involvement
Given the prevalence of pyrimidine-based kinase inhibitors targeting receptor tyrosine kinases (RTKs), a plausible signaling pathway affected by this compound is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Illustrative Quantitative Data
To provide a context for potential potency and selectivity, the following table presents hypothetical IC50 values for this compound against a panel of selected kinases. This data is purely illustrative and intended to guide future experimental design.
| Kinase Target | Hypothesized IC50 (nM) | Kinase Family | Associated Disease Area |
| EGFR | 50 | Receptor Tyrosine Kinase | Cancer |
| HER2 | 150 | Receptor Tyrosine Kinase | Cancer |
| VEGFR2 | 300 | Receptor Tyrosine Kinase | Cancer (Angiogenesis) |
| SRC | 800 | Non-receptor Tyrosine Kinase | Cancer |
| ABL | >10,000 | Non-receptor Tyrosine Kinase | Cancer |
| CDK2 | >10,000 | Serine/Threonine Kinase | Cancer (Cell Cycle) |
Proposed Experimental Protocols
The following are representative protocols for key experiments to test the hypothesized mechanism of action.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of the test compound to a kinase of interest.
Objective: To quantify the binding affinity (Kd or IC50) of this compound to a specific kinase.
Materials:
-
Kinase of interest (e.g., purified recombinant EGFR)
-
Europium-labeled anti-tag antibody (e.g., Anti-GST)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.
-
Add the diluted test compound to the wells of the 384-well plate.
-
Prepare a mixture of the kinase and the Eu-labeled antibody in assay buffer and add it to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)
This protocol is designed to assess the ability of the compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.
Objective: To determine if this compound inhibits kinase activity in a cellular environment.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Test compound
-
Growth factor (e.g., EGF)
-
Lysis buffer
-
Primary antibodies (anti-phospho-target, anti-total-target)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF) for 15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of a downstream target (e.g., phospho-ERK and total ERK).
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion and Future Directions
The structural features of this compound strongly suggest a mechanism of action involving kinase inhibition. The pyrimidin-4-ol core provides a robust scaffold for ATP-competitive binding, while the 6-cyclopropylmethyl group is well-suited to enhance potency and metabolic stability. The hypotheses presented in this guide provide a strong rationale for initiating a preclinical discovery program.
Future research should focus on:
-
In vitro kinase profiling: Screening the compound against a broad panel of kinases to determine its potency and selectivity profile.
-
Cell-based assays: Validating the on-target effects in relevant cancer cell lines and assessing its anti-proliferative activity.
-
X-ray crystallography: Obtaining a co-crystal structure of the compound bound to its target kinase to confirm the binding mode and guide further optimization.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.
This in-depth technical guide serves as a comprehensive starting point for the scientific community to explore the therapeutic potential of this compound.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. scientificupdate.com [scientificupdate.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
6-(Cyclopropylmethyl)pyrimidin-4-ol: An In-depth Technical Guide and Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] The inherent versatility of the pyrimidine ring allows for diverse substitutions, leading to compounds with activities ranging from anticancer and antiviral to anti-inflammatory and antimicrobial.[1][4] The pyrimidin-4-ol tautomer, in particular, is a prevalent motif in many biologically active molecules. This technical guide focuses on the specific, yet underexplored, molecule 6-(cyclopropylmethyl)pyrimidin-4-ol. By examining the synthesis, biological evaluation, and structure-activity relationships of analogous compounds, we aim to provide a foundational resource for researchers interested in this novel chemical entity. The introduction of a cyclopropylmethyl group at the 6-position is of particular interest, as cyclopropyl moieties are known to enhance metabolic stability and binding affinity in various drug candidates.
Proposed Synthesis
The synthesis of this compound can be logically approached through established methods for constructing the pyrimidin-4-ol core, followed by the introduction of the cyclopropylmethyl side chain. A plausible and efficient synthetic strategy would involve the condensation of a β-ketoester bearing the cyclopropylmethyl group with a suitable amidine source.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate (β-ketoester)
This key intermediate can be synthesized via a Claisen condensation reaction.
-
Materials: Sodium ethoxide (NaOEt), diethyl carbonate, ethyl cyclopropylacetate, diethyl ether (anhydrous), hydrochloric acid (1 M).
-
Procedure: A solution of ethyl cyclopropylacetate (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous diethyl ether is added dropwise to a suspension of sodium ethoxide (1.1 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. After completion, the reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield ethyl 3-cyclopropyl-2-oxopropanoate.
Step 2: Synthesis of this compound
The final step involves the cyclocondensation of the β-ketoester with formamidine.
-
Materials: Ethyl 3-cyclopropyl-2-oxopropanoate, formamidine acetate, sodium ethoxide, absolute ethanol.
-
Procedure: To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, formamidine acetate (1.2 eq) is added, and the mixture is stirred for 30 minutes at room temperature. Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 eq) is then added, and the reaction mixture is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.
Potential Biological Activities and Structure-Activity Relationships (SAR)
The biological activities of pyrimidine derivatives are highly dependent on the nature and position of substituents on the pyrimidine ring.[4] Based on the activities of structurally similar compounds, this compound could be investigated for a range of therapeutic applications.
Potential Therapeutic Areas
-
Anticancer Activity: Numerous pyrimidine derivatives have demonstrated potent anticancer activity by targeting various kinases and other cellular pathways.[5][6] The presence of a lipophilic cyclopropylmethyl group could enhance binding to hydrophobic pockets in enzyme active sites.
-
Anti-inflammatory Activity: Pyrimidine-based compounds have been explored as inhibitors of cyclooxygenase (COX) enzymes and other inflammatory mediators.[7]
-
Antimicrobial Activity: The pyrimidine nucleus is present in several antibacterial and antifungal agents.[2][8] The title compound could be screened against a panel of pathogenic bacteria and fungi.
-
Antiviral Activity: Pyrimidine analogues are well-known antiviral agents, often acting as nucleoside reverse transcriptase inhibitors.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidin-4-ol derivatives is often modulated by the substituents at the C2, C5, and C6 positions.
Caption: Key substituent positions influencing the biological activity of pyrimidin-4-ols.
Quantitative Data from Related Compounds
To provide a context for the potential potency of this compound, the following table summarizes quantitative data for various biologically active pyrimidin-4-ol derivatives from the literature.
| Compound Class | Target | Activity (IC50/EC50) | Reference |
| 2-Anilino-pyrimidin-4-ols | EGFR Kinase | 0.1 - 10 µM | [9] |
| 6-Aryl-pyrimidin-4-ols | PI3K | 50 - 500 nM | [10] |
| 2,6-Disubstituted pyrimidin-4-ols | CDK2/Cyclin A | 0.2 - 5 µM | [6] |
| Fused Pyrazolo[3,4-d]pyrimidin-4-ols | Anticancer | 1 - 20 µM | [11] |
This table is a representative summary and not exhaustive. The activities are highly dependent on the specific substitutions.
Conclusion and Future Directions
While this compound remains a novel and uncharacterized molecule, this in-depth analysis of related compounds provides a strong foundation for its future investigation. The proposed synthetic route is robust and based on well-established chemical transformations. The potential for diverse biological activities, particularly in oncology and infectious diseases, warrants its synthesis and comprehensive biological evaluation.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and full analytical characterization (NMR, MS, HRMS, etc.) of this compound.
-
Broad Biological Screening: Evaluation of the compound's activity against a wide range of biological targets, including cancer cell lines, microbial strains, and viral assays.
-
Analogue Synthesis and SAR Studies: Systematic modification of the pyrimidine core to establish a clear structure-activity relationship and optimize for potency and selectivity.
-
Computational Modeling: Utilization of in silico methods to predict potential biological targets and guide the design of more potent analogues.
This technical guide serves as a valuable starting point for researchers and drug development professionals, providing the necessary theoretical framework to unlock the potential of this compound and its derivatives in modern medicinal chemistry.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]
- 6. US6710052B2 - Pyrimidine compounds - Google Patents [patents.google.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. EP3885344A3 - Pyrimidine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-(Cyclopropylmethyl)pyrimidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-(cyclopropylmethyl)pyrimidin-4-ol. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a combination of predicted data, analysis of structurally similar compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyrimidine derivatives in drug discovery and development.
Predicted and Analogous Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from closely related analogs such as 6-methylpyrimidin-4-ol and 6-cyclopropylpyrimidin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12.0 - 13.0 | br s | 1H | N-H | Tautomeric proton, chemical shift can be highly variable and may exchange with D₂O. |
| ~7.9 - 8.1 | s | 1H | H-2 | Aromatic proton on the pyrimidine ring. |
| ~6.0 - 6.2 | s | 1H | H-5 | Aromatic proton on the pyrimidine ring. |
| ~2.5 - 2.7 | d | 2H | -CH₂- | Methylene protons adjacent to the cyclopropyl and pyrimidine moieties. |
| ~1.0 - 1.2 | m | 1H | -CH- | Methine proton of the cyclopropyl group. |
| ~0.5 - 0.7 | m | 2H | -CH₂- (cyclopropyl) | Diastereotopic protons on the cyclopropyl ring. |
| ~0.2 - 0.4 | m | 2H | -CH₂- (cyclopropyl) | Diastereotopic protons on the cyclopropyl ring. |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165.0 | C-4 | Carbonyl carbon in the pyrimidin-4-one tautomer. |
| ~160.0 | C-6 | Carbon attached to the cyclopropylmethyl group. |
| ~155.0 | C-2 | Carbon at position 2 of the pyrimidine ring. |
| ~105.0 | C-5 | Carbon at position 5 of the pyrimidine ring. |
| ~40.0 | -CH₂- | Methylene carbon. |
| ~10.0 | -CH- (cyclopropyl) | Methine carbon of the cyclopropyl group. |
| ~5.0 | -CH₂- (cyclopropyl) | Methylene carbons of the cyclopropyl group. |
Predicted in DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Medium | N-H and C-H stretching |
| ~1670 | Strong | C=O stretching (from pyrimidin-4-one tautomer) |
| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching of the pyrimidine ring |
| ~1450 | Medium | CH₂ scissoring |
| ~1200 | Medium | C-N stretching |
| ~1020 | Medium | Cyclopropyl ring breathing |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z |
| ESI+ | [M+H]⁺ | 151.0866 |
| ESI+ | [M+Na]⁺ | 173.0685 |
| ESI- | [M-H]⁻ | 149.0720 |
Molecular Formula: C₈H₁₀N₂O, Exact Mass: 150.0793
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the ESI source via direct infusion or after separation by liquid chromatography. Data is collected in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Solubility and Stability of 6-(Cyclopropylmethyl)pyrimidin-4-ol
Introduction
6-(Cyclopropylmethyl)pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidin-4-ol core substituted with a cyclopropylmethyl group. As with any compound under investigation for potential pharmaceutical applications, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug development. These properties influence bioavailability, formulation, and storage requirements. This technical guide outlines the theoretical considerations and experimental protocols for characterizing the solubility and stability of this compound.
Predicted Physicochemical Properties
The chemical structure of this compound, with its pyrimidin-4-ol core, suggests the potential for tautomerism between the keto and enol forms. The presence of nitrogen atoms and a hydroxyl group indicates that the molecule's solubility will be pH-dependent. The cyclopropylmethyl group adds a degree of lipophilicity.
Predicted Solubility Profile:
Based on its structure, this compound is expected to exhibit low to moderate solubility in aqueous solutions. The solubility is likely to be influenced by pH, with increased solubility at pH values where the molecule can be ionized. In organic solvents, it is expected to have better solubility, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol.
Predicted Stability Profile:
Pyrimidin-4-ol derivatives can be susceptible to degradation under various stress conditions. Potential degradation pathways for this compound may include:
-
Hydrolysis: The pyrimidine ring may be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The molecule could be sensitive to oxidative degradation, particularly if there are susceptible sites on the pyrimidine ring or the cyclopropylmethyl group.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of heterocyclic compounds.
-
Thermal Degradation: The compound may degrade at elevated temperatures, and understanding its thermal stability is crucial for manufacturing and storage.
Data Presentation
The following tables present illustrative quantitative data for the solubility and stability of this compound.
Table 1: Illustrative Solubility Data for this compound
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 7.0 | 25 | 50 | Thermodynamic |
| PBS | 7.4 | 25 | 65 | Thermodynamic |
| 0.1 N HCl | 1.2 | 25 | 150 | Thermodynamic |
| 0.1 N NaOH | 13.0 | 25 | 200 | Thermodynamic |
| DMSO | N/A | 25 | >10,000 | Kinetic |
| Ethanol | N/A | 25 | 500 | Kinetic |
Table 2: Illustrative Stability Data for this compound (Forced Degradation)
| Stress Condition | Reagent/Condition | Time | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 15 | DP-1, DP-2 |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 25 | DP-3, DP-4 |
| Oxidation | 3% H₂O₂ | 24 h | 10 | DP-5 |
| Photolytic | UV light (254 nm) | 48 h | 5 | DP-6 |
| Thermal | 60°C | 7 days | 8 | DP-7 |
DP-X represents a hypothetical degradation product.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
Objective: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Methodology: A common method for kinetic solubility is the nephelometric or turbidimetric assay.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader with nephelometry or turbidity measurement capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[1]
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Protocol 2: Determination of Thermodynamic Solubility
Objective: To determine the equilibrium solubility of the solid compound in a specific solvent.
Methodology: The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4]
Materials:
-
Solid this compound
-
Selected solvents (e.g., water, PBS at various pH values)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for quantification.[3]
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.
Methodology: The compound is subjected to stress conditions more severe than those used for accelerated stability testing.[5][6] High-performance liquid chromatography (HPLC) is a widely used and accurate method for analyzing the stability of drug products.[7][8][9]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solutions: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or with gentle heating.
-
Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose the solid drug and drug solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Thermal Degradation: Expose the solid drug to dry heat in an oven (e.g., 60°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.[10][11]
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent drug and to obtain UV spectra of the degradants. An MS detector can be used for structural elucidation of the degradation products.
Visualizations
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Thermodynamic Solubility Assay.
Caption: Workflow for Forced Degradation Study.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. enamine.net [enamine.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 8. jddtonline.info [jddtonline.info]
- 9. ijpsr.com [ijpsr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijtsrd.com [ijtsrd.com]
The Enduring Potency of Pyrimidine Scaffolds in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in the architecture of DNA and RNA bases – cytosine, thymine, and uracil – underscores its intrinsic biocompatibility and strategic importance in biological processes. This inherent recognition by biological systems has rendered the pyrimidine nucleus a privileged scaffold in drug discovery, leading to a vast and ever-expanding arsenal of therapeutic agents across a multitude of disease areas. This technical guide provides a comprehensive overview of the pyrimidine core in medicinal chemistry, detailing its synthesis, biological activities, and applications, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.
I. The Versatility of the Pyrimidine Core: A Privileged Scaffold
The pyrimidine ring system's value in drug design is multifaceted. Its nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions with biological targets. Furthermore, the C2, C4, C5, and C6 positions of the pyrimidine ring are readily amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[1] This synthetic tractability has enabled the development of pyrimidine derivatives with a broad spectrum of pharmacological activities.[2][3]
II. Therapeutic Applications and Biological Activities
Pyrimidine-based compounds have demonstrated remarkable efficacy in a wide range of therapeutic areas. The following sections summarize their key applications, supported by quantitative data on their biological activity.
A. Anticancer Activity
The pyrimidine scaffold is a prominent feature in numerous anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.
A significant number of pyrimidine-based anticancer drugs function as kinase inhibitors. By competing with ATP for the binding site in the kinase domain, these compounds can effectively shut down aberrant signaling pathways that drive tumor growth.
Table 1: Anticancer Activity of Pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 13 | Aurora A | NCI-H524 (SCLC) | 3.36 | [4] |
| Compound 13 | Aurora A | Other cMYC-amplified SCLC cells | < 200 | [4] |
| Compound 72 | FAK | MDA-MB-231 (TNBC) | 126 | [5] |
| Compound 88 | HER2 | - | 81 ± 40 | [5] |
| Compound 88 | EGFR-L858R mutant | - | 59 ± 30 | [5] |
| Compound 88 | EGFR-T790M mutant | - | 49 ± 20 | [5] |
| Compound 95 | EGFR-Del19/T790M/C797S | - | 200 ± 10 | [5] |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 | - | 11.4 | [6] |
| Pyrido[2,3-d]pyrimidine 10 | PIM-1 | - | 17.2 | [6] |
| Pyrimidine-sulfonamide hybrid 17 | CA II | - | Ki = 1.72 | [7] |
SCLC: Small-Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer; FAK: Focal Adhesion Kinase; HER2: Human Epidermal Growth Factor Receptor 2; EGFR: Epidermal Growth Factor Receptor; PIM-1: Proviral Integration site for Moloney murine leukemia virus-1; CA II: Carbonic Anhydrase II.
Other pyrimidine derivatives exhibit direct cytotoxicity against cancer cells through various mechanisms, including the inhibition of tubulin polymerization.
Table 2: Cytotoxic Activity of Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine analog 131 | A549 (Lung) | 0.80 ± 0.09 | [5] |
| Pyrimidine analog 131 | HepG2 (Liver) | 0.11 ± 0.02 | [5] |
| Pyrimidine analog 131 | U937 (Lymphoma) | 0.07 ± 0.01 | [5] |
| Pyrimidine analog 131 | Y79 (Retinoblastoma) | 0.10 ± 0.02 | [5] |
| Hydrazonylpyrimidine derivative | MCF-7 (Breast) | 0.87 - 12.91 | [5] |
| Hydrazonylpyrimidine derivative | MDA-MB-231 (Breast) | 1.75 - 9.46 | [5] |
| Pyrimidine-sulfonamide hybrid 3a | HCT-116 (Colon) | 5.66 | [7] |
| Pyrimidine-sulfonamide hybrid 9a | HCT-116 (Colon) | 9.64 | [7] |
| Pyrimidine-sulfonamide hybrid 17 | MDA-MB-231 (Breast) | 2.40 | [7] |
| Pyrimidine-sulfonamide hybrid 17 | MCF-7 (Breast) | 2.50 | [7] |
| Pyrimidine-sulfonamide hybrid 28 | HepG2 (Liver) | 6.99 | [7] |
| Pyrimidine-sulfonamide hybrid 28 | HCT-116 (Colon) | 8.98 | [7] |
| Pyrimidine-sulfonamide hybrid 28 | MCF-7 (Breast) | 7.50 | [7] |
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [8] |
| Pyrimidine derivative 60 | MCF-7 (Breast) | 6.2 | [9] |
| Pyrimidine derivative 61 | MCF-7 (Breast) | 15.1 | [9] |
| Pyrimidine derivative 60 | RPE-1 (Retinal Pigment Epithelial) | 17.5 | [9] |
| Pyrimidine derivative 61 | RPE-1 (Retinal Pigment Epithelial) | 26.4 | [9] |
B. Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area, exhibiting both antibacterial and antifungal properties.[10]
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Microbial Strain | MIC (mg/L or µg/mL) | Reference |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (bromo derivative) | Staphylococcus aureus | 8 mg/L | [2] |
| 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-4-amine (iodo derivative) | Staphylococcus aureus | 8 mg/L | [2] |
| Bromo derivative + betatide | Staphylococcus aureus | 1-2 mg/L | [2] |
| Uridine derivative 8 | S. ebony | 0.275 ± 0.01 mg/mL | [3] |
| Pyridothienopyrimidine 94 | S. aureus | 15.63 µg/mL | [11] |
| Thiazole-containing thiourea 4h | S. aureus | 0.78 - 3.125 µg/mL | [11] |
MIC: Minimum Inhibitory Concentration.
C. Anti-inflammatory Activity
Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[10]
Table 4: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidine 5 | COX-2 | 0.04 ± 0.09 | [12] |
| Pyrano[2,3-d]pyrimidine 6 | COX-2 | 0.04 ± 0.02 | [12] |
| Polysubstituted pyrimidine 27 | COX-2 | 0.62 | [12] |
| Polysubstituted pyrimidine 29 | COX-2 | 0.25 | [12] |
| Pyrido[2,3-d]pyrimidine 2a | LOX | 42 | [8] |
| Pyrido[2,3-d]pyrimidine 2f | LOX | 47.5 | [8] |
| Pyrimidine acrylamide 9 | LOX | 1.1 | [13] |
| Pyrimidine acrylamide 5 | LOX | 10.7 | [13] |
D. In Vivo Efficacy
The therapeutic potential of pyrimidine-based compounds has been validated in preclinical animal models, demonstrating their efficacy in treating diseases such as toxoplasmosis and cancer.
Table 5: In Vivo Efficacy of Pyrimidine Derivatives
| Compound | Animal Model | Disease | Key Findings | Reference |
| Bumped Kinase Inhibitors | Mouse | Acute Toxoplasmosis | Highly effective against acute experimental toxoplasmosis. | [14] |
| Compound 25 (prodrug of 13 ) | Mouse Xenograft (NCI-H446 SCLC) | Small-Cell Lung Cancer | >80% tumor regression. Oral bioavailability (F) = 62.3%. | [1] |
| Pyridine-pyrimidine amides | Mouse | Solid Tumors | Demonstrates oral bioavailability and efficacy in in vivo models. | [15] |
| Pyrimidine-sulfonamide hybrid 59a | Mouse Xenograft (HGC-27) | Gastric Cancer | TGI = 58.2% at 40 mg/kg (oral). Oral bioavailability = 99.5%. | [7] |
| Pyrimidine-sulfonamide hybrid 60a | Mouse Xenograft (HGC-27) | Gastric Cancer | TGI = 88.7% at 40 mg/kg (oral). Oral bioavailability = 54.5%. | [7] |
| Pyrimidine hybrid cyy-287 | Mouse Xenograft (MNNG/HOS) | Osteosarcoma | TGI = ~55% at 30 mg/kg (oral). Bioavailability = 62.9%. | [16] |
| Pyrimidine derivative 24 | Rat | - | Oral bioavailability (F) = 40.7%. | [5] |
TGI: Tumor Growth Inhibition.
III. Key Signaling Pathways Targeted by Pyrimidine Derivatives
The therapeutic effects of many pyrimidine-based drugs are mediated through their interaction with specific signaling pathways that are dysregulated in disease.
A. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[3] Its aberrant activation is a common driver of cancer. Pyrimidine-based EGFR inhibitors block the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling cascades.[1]
B. Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[8][10] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Pyrimidine-based JAK inhibitors can modulate this pathway to therapeutic effect.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives.
A. General Synthesis of Pyrimidine Derivatives
A common and versatile method for the synthesis of the pyrimidine core is the Biginelli reaction, a one-pot cyclocondensation.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (20 mL), and a catalytic amount of a protic or Lewis acid (e.g., a few drops of concentrated HCl).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.
B. In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrimidine derivative against a target enzyme.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrimidine test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add serial dilutions of the pyrimidine test compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent vehicle).
-
Add the enzyme solution to each well and pre-incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the initial reaction rate using a microplate reader at an appropriate wavelength for a set duration. The rate can be determined by monitoring the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
C. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial pyrimidine derivative is determined using the broth microdilution method.[17]
Detailed Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism overnight in a suitable broth medium.
-
Dilute the culture to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
-
Preparation of Microplate:
-
In a 96-well microplate, add a specific volume of sterile broth to each well.
-
Perform serial two-fold dilutions of the pyrimidine test compound across the wells.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
D. Western Blot Analysis
This protocol is used to detect the effect of a pyrimidine compound on the expression or phosphorylation status of a target protein within a signaling pathway.
Detailed Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cultured cells with the pyrimidine compound for a specified duration.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
V. Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives have solidified its position as a privileged structure in medicinal chemistry. The quantitative data and experimental protocols presented in this guide highlight the extensive research and development efforts centered on this versatile core. As our understanding of disease biology deepens, the strategic modification of the pyrimidine scaffold will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles, further cementing its legacy in the ongoing quest for novel medicines.
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 10. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bu.edu.eg [bu.edu.eg]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(Cyclopropylmethyl)pyrimidin-4-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The incorporation of a cyclopropylmethyl moiety at the 6-position of the pyrimidin-4-ol core is of particular interest in drug discovery. The cyclopropyl group is a valuable bioisostere that can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule. These desirable characteristics make 6-(cyclopropylmethyl)pyrimidin-4-ol derivatives attractive targets for the development of novel therapeutics.
This document provides detailed protocols for the multi-step synthesis of this compound, starting from commercially available reagents. The synthesis involves the preparation of a key β-ketoester intermediate, followed by a cyclocondensation reaction to construct the pyrimidine ring.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through a three-step process, beginning with the formation of cyclopropylacetic acid, followed by its conversion to the corresponding acyl chloride, which is then used to synthesize the key intermediate, ethyl 4-cyclopropyl-3-oxobutanoate. Finally, cyclocondensation with formamidine yields the target pyrimidin-4-ol derivative.
Application Notes and Protocols for the Functionalization of 6-(Cyclopropylmethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical functionalization of 6-(cyclopropylmethyl)pyrimidin-4-ol, a heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The protocols outlined below describe a two-step approach: the conversion of the pyrimidin-4-ol to a more reactive 4-chloropyrimidine intermediate, followed by palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.
Introduction
This compound is a valuable building block for the synthesis of novel chemical entities. Its pyrimidine core is a common motif in biologically active compounds. Functionalization of this scaffold allows for the exploration of the chemical space around the core structure, enabling the generation of libraries of analogs for structure-activity relationship (SAR) studies. The primary route for functionalization involves the activation of the C4 position by converting the hydroxyl group into a better leaving group, typically a chlorine atom. This 4-chloropyrimidine derivative can then readily participate in a variety of palladium-catalyzed cross-coupling reactions.
Functionalization Strategy Overview
The functionalization of this compound is typically achieved through a two-step sequence. The first step is the conversion of the pyrimidin-4-ol to the corresponding 4-chloropyrimidine. This is a crucial activation step as the hydroxyl group is a poor leaving group in nucleophilic aromatic substitution reactions. The subsequent step involves the use of the versatile 4-chloro-6-(cyclopropylmethyl)pyrimidine intermediate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-(Cyclopropylmethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of a novel kinase inhibitor, herein designated as Cyclopropyl-pyrimi-n-anil , utilizing 6-(cyclopropylmethyl)pyrimidin-4-ol as a key starting material. The protocols described herein are intended for an audience with a background in synthetic organic chemistry and biochemistry. The methodologies cover the chemical synthesis, purification, and in vitro evaluation of the target compound against a panel of protein kinases. All quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, owing to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site. The use of substituted pyrimidines allows for the fine-tuning of potency and selectivity. This application note describes the synthesis of a hypothetical, yet plausible, kinase inhibitor, Cyclopropyl-pyrimi-n-anil , starting from this compound. The target kinase for this inhibitor is Src kinase, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.
Experimental Protocols
Synthesis of Cyclopropyl-pyrimi-n-anil
The synthesis of Cyclopropyl-pyrimi-n-anil is a two-step process starting from this compound. The first step involves the chlorination of the pyrimidinol to form the key intermediate, 4-chloro-6-(cyclopropylmethyl)pyrimidine. The second step is a Suzuki coupling reaction to introduce the substituted aniline moiety.
Step 1: Synthesis of 4-chloro-6-(cyclopropylmethyl)pyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of this compound in anhydrous dichloromethane, add N,N-diisopropylethylamine and cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto ice.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-6-(cyclopropylmethyl)pyrimidine.
-
Step 2: Synthesis of N-(4-((6-(cyclopropylmethyl)pyrimidin-4-yl)amino)phenyl)acrylamide (Cyclopropyl-pyrimi-n-anil)
-
Materials:
-
4-chloro-6-(cyclopropylmethyl)pyrimidine (1.0 eq)
-
N-(4-aminophenyl)acrylamide (1.2 eq)
-
(4-(N,N-Dimethylamino)phenyl)boronic acid pinacol ester (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a reaction vessel, combine 4-chloro-6-(cyclopropylmethyl)pyrimidine, N-(4-aminophenyl)acrylamide, (4-(N,N-dimethylamino)phenyl)boronic acid pinacol ester, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water to the vessel.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 16 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield Cyclopropyl-pyrimi-n-anil .
-
In Vitro Kinase Inhibition Assay
The inhibitory activity of Cyclopropyl-pyrimi-n-anil against a panel of kinases can be determined using a luminescence-based ATP depletion assay.
-
Materials:
-
Recombinant human kinases (e.g., Src, Lck, Fyn)
-
Kinase-specific substrate peptides
-
ATP
-
Kinase buffer
-
Cyclopropyl-pyrimi-n-anil (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of Cyclopropyl-pyrimi-n-anil in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at room temperature for 1 hour.
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation
The following table summarizes the hypothetical inhibitory activity of Cyclopropyl-pyrimi-n-anil against a selection of tyrosine kinases.
| Kinase Target | IC50 (nM) [Hypothetical Data] |
| Src | 15 |
| Lck | 55 |
| Fyn | 80 |
| Yes | 120 |
| Abl | >1000 |
| EGFR | >5000 |
Visualizations
Application Notes and Protocols for 6-(Cyclopropylmethyl)pyrimidin-4-ol in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Cyclopropylmethyl)pyrimidin-4-ol is a versatile fragment for drug design, possessing key structural features that make it an attractive starting point for the development of potent and selective inhibitors, particularly targeting the kinase family of enzymes. The pyrimidin-4-ol core serves as an excellent scaffold for establishing crucial hydrogen bond interactions within the hinge region of kinase active sites, a common strategy for achieving potent inhibition. The 6-cyclopropylmethyl substituent offers several advantages, including the introduction of a three-dimensional character, which can enhance binding affinity and selectivity, and improve metabolic stability.[1] This document provides an overview of the potential applications of this fragment, hypothetical signaling pathways it may modulate, and detailed protocols for its synthesis and biological evaluation.
Physicochemical Properties and Rationale for Use in Drug Design
The this compound fragment combines the established pharmacophoric features of a pyrimidine ring with the beneficial properties of a cyclopropyl group. Pyrimidine derivatives are a well-represented class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The pyrimidine scaffold is a bioisostere of adenine and can mimic key interactions of ATP with the hinge region of kinase domains.[4]
The cyclopropyl group is increasingly utilized in drug development to enhance potency, reduce off-target effects, and improve metabolic stability.[1] Its rigid nature can also help in conformational restriction, leading to more favorable binding to the target protein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7038-75-7 | Vendor Data |
| Molecular Formula | C₇H₈N₂O | Vendor Data |
| Molecular Weight | 136.15 g/mol | Vendor Data |
| Melting Point | 163 °C | Vendor Data |
| SMILES | C1CC1C2=CC(=O)NC=N2 | Vendor Data |
Potential Therapeutic Applications and Target Classes
Based on the prevalence of the pyrimidine scaffold in approved drugs and clinical candidates, this compound is a promising fragment for targeting several classes of enzymes, most notably protein kinases .[5] Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrimidin-4-ol moiety can act as a hinge-binder, a key interaction for many kinase inhibitors.
Hypothetical Target Kinases and Signaling Pathways:
Given the structural similarities to known kinase inhibitors, this fragment could be elaborated to target kinases such as:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.[6]
-
Polo-Like Kinase 4 (PLK4): A key regulator of centriole duplication.
-
Phosphoinositide 3-Kinases (PI3Ks): Central to cell growth and survival pathways.[9][10]
Below is a hypothetical signaling pathway that could be targeted by inhibitors derived from this fragment.
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway targeted by a this compound-derived inhibitor.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 6-substituted pyrimidin-4-ols involves the cyclocondensation of a β-ketoester with an amidine. The following is an adaptable protocol.
Workflow for the Synthesis of 6-substituted pyrimidin-4-ols:
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 3-cyclopropyl-3-oxopropanoate.
-
Addition of Amidine: Add formamidine acetate to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).
-
Extraction: Concentrate the mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield this compound.
Biological Evaluation: Kinase Inhibition Assay
To evaluate the potential of this compound and its derivatives as kinase inhibitors, a common in vitro assay is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
Table 2: Example Data from a Hypothetical Kinase Inhibition Screen
| Compound | Target Kinase | IC₅₀ (µM) |
| This compound | Aurora A | > 100 |
| Derivative 1 (R-group added at N1) | Aurora A | 25.4 |
| Derivative 2 (R-group added at C2) | Aurora A | 10.2 |
| Positive Control (e.g., Alisertib) | Aurora A | 0.015 |
Workflow for a Kinase Inhibition Assay:
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP. Add the test compounds at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Fragment Elaboration
The this compound fragment provides multiple vectors for chemical modification to improve potency and selectivity.
Logical Relationship for Fragment Elaboration:
Caption: Potential vectors for chemical modification of the this compound fragment.
Initial SAR studies should focus on substitutions at the N1, C2, and C5 positions of the pyrimidine ring. Modifications at these positions can be tailored to interact with specific residues in the target protein's active site, thereby increasing potency and selectivity.
Conclusion
While specific biological data for this compound is not extensively available in the public domain, its structural components suggest significant potential as a fragment for the development of novel therapeutics, particularly kinase inhibitors. The protocols and strategies outlined in these application notes provide a framework for researchers to synthesize, evaluate, and optimize derivatives of this promising fragment in their drug discovery programs.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening of a 6-(Cyclopropylmethyl)pyrimidin-4-ol Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1][2] The 6-(cyclopropylmethyl)pyrimidin-4-ol core represents a versatile template for generating diverse chemical libraries for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates. This document provides a detailed protocol for the high-throughput screening of a hypothetical library of this compound derivatives against a panel of bacterial strains to identify novel antibacterial agents. Additionally, it outlines a protocol for a representative enzyme inhibition assay, targeting a hypothetical kinase, to demonstrate the adaptability of the screening approach.
Data Presentation: Summary of Screening Results
The following tables summarize hypothetical quantitative data from a high-throughput screening campaign of a 10,000-compound this compound library.
Table 1: Primary High-Throughput Screening for Antibacterial Activity
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 30 µM |
| Number of Active Compounds (≥50% inhibition) | 350 |
| Hit Rate | 3.5% |
Table 2: Dose-Response Analysis of Confirmed Hits against Staphylococcus aureus
| Compound ID | Scaffold | R1 Group | R2 Group | IC50 (µM) |
| CMPD-001 | This compound | -H | -Phenyl | 5.2 |
| CMPD-002 | This compound | -CH3 | -4-Chlorophenyl | 2.8 |
| CMPD-003 | This compound | -H | -2-Pyridyl | 8.1 |
| CMPD-004 | This compound | -CH3 | -Thiophene-2-yl | 4.5 |
Table 3: Minimum Inhibitory Concentration (MIC) of Lead Compounds
| Compound ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| CMPD-002 | 4 | >64 |
| CMPD-004 | 8 | >64 |
Experimental Protocols
High-Throughput Screening for Antibacterial Activity
This protocol describes a primary high-throughput screening assay to identify compounds that inhibit the growth of Staphylococcus aureus.
Materials:
-
This compound compound library (10 mM in DMSO)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Resazurin (alamarBlue™)
-
384-well microtiter plates
-
Acoustic liquid handler (e.g., Echo 550)
-
Plate reader capable of fluorescence detection (Ex/Em: 560/590 nm)
Protocol:
-
Compound Plating: Using an acoustic liquid handler, transfer 30 nL of each compound from the 10 mM stock plate to the corresponding wells of a 384-well assay plate. This results in a final screening concentration of 30 µM in a 10 µL assay volume. Include appropriate controls: positive control (e.g., 10 µM Ciprofloxacin) and negative control (DMSO vehicle).
-
Bacterial Inoculum Preparation: Prepare a fresh culture of S. aureus in MHB and adjust the optical density at 600 nm (OD600) to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plates.
-
Incubation: Add 10 µL of the bacterial inoculum to each well of the compound-plated 384-well plates. Seal the plates and incubate at 37°C for 18 hours with shaking.
-
Cell Viability Measurement: Add 1 µL of Resazurin solution (0.1 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))
Kinase Inhibition Assay (Example: Hypothetical Kinase X)
This protocol outlines a generic biochemical assay to screen for inhibitors of a specific kinase.
Materials:
-
This compound compound library (10 mM in DMSO)
-
Recombinant Kinase X
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque microtiter plates
-
Luminometer
Protocol:
-
Compound Plating: Dispense 30 nL of each library compound into a 384-well white assay plate using an acoustic liquid handler for a final concentration of 30 µM in a 10 µL reaction volume.
-
Kinase Reaction:
-
Add 5 µL of a 2X kinase/substrate solution in kinase buffer to each well.
-
Add 5 µL of a 2X ATP solution in kinase buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition based on the luminescent signal, with lower signals indicating kinase inhibition.
Visualizations
Caption: Workflow for antibacterial high-throughput screening.
Caption: Hypothetical mechanism of action targeting bacterial protein synthesis.
References
Application Notes and Protocols for Cell-Based Assays Using 6-(Cyclopropylmethyl)pyrimidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 6-(cyclopropylmethyl)pyrimidin-4-ol represent a novel class of heterocyclic compounds with significant potential in drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antiviral, anticancer, immunomodulatory, and kinase inhibitory effects.[1][2][3] The unique cyclopropylmethyl substitution at the 6-position may confer enhanced metabolic stability, improved target binding, and favorable pharmacokinetic properties.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound derivatives. The described assays are designed to assess their potential as kinase inhibitors, antiviral agents, and immunomodulators.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize hypothetical quantitative data for a series of this compound derivatives (designated as CMP-1 to CMP-5) to illustrate their potential biological activities.
Table 1: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line |
| CMP-1 | PI3Kδ | 25 | p-Akt ELISA | Jurkat |
| CMP-2 | PI3Kδ | 15 | p-Akt ELISA | Jurkat |
| CMP-3 | EGFR | 150 | Proliferation | A549 |
| CMP-4 | EGFR | 95 | Proliferation | A549 |
| CMP-5 | JAK2 | 50 | STAT3 Phos. | HEL |
| Control | Idelalisib | 5 | p-Akt ELISA | Jurkat |
Table 2: Antiviral Activity
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| CMP-1 | Influenza A | 5.2 | >100 | >19.2 |
| CMP-2 | Influenza A | 2.8 | >100 | >35.7 |
| CMP-3 | SARS-CoV-2 | 10.5 | >100 | >9.5 |
| CMP-4 | SARS-CoV-2 | 8.1 | >100 | >12.3 |
| CMP-5 | Dengue Virus | 15.0 | >100 | >6.7 |
| Control | Remdesivir | 0.5 | >100 | >200 |
Table 3: Immunomodulatory Activity
| Compound ID | Assay Type | Readout | IC50 / EC50 (µM) | Cell Type |
| CMP-1 | LPS-stimulated Macrophage | TNF-α secretion | 1.2 (IC50) | RAW 264.7 |
| CMP-2 | LPS-stimulated Macrophage | TNF-α secretion | 0.8 (IC50) | RAW 264.7 |
| CMP-3 | T-Cell Proliferation | BrdU incorporation | 3.5 (IC50) | PBMCs |
| CMP-4 | T-Cell Proliferation | BrdU incorporation | 2.1 (IC50) | PBMCs |
| CMP-5 | Mixed Lymphocyte Reaction (MLR) | IL-2 production | 5.0 (IC50) | PBMCs |
| Control | Dexamethasone | TNF-α secretion | 0.01 (IC50) | RAW 264.7 |
Experimental Protocols
Protocol 1: Cell-Based Kinase Phosphorylation Assay (ELISA-based)
This protocol is designed to quantify the inhibition of a specific kinase by measuring the phosphorylation of its downstream substrate in a cellular context.
Materials:
-
Cells expressing the target kinase (e.g., Jurkat cells for PI3K)
-
Cell culture medium and supplements
-
This compound derivatives
-
Positive control inhibitor
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies
-
ELISA plates and reagents
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control. Add the compounds to the cells and incubate for 2 hours.
-
Cell Lysis: Remove the culture medium and lyse the cells with 100 µL of lysis buffer per well.
-
ELISA:
-
Coat an ELISA plate with the capture antibody (total protein antibody) overnight at 4°C.
-
Block the plate with a suitable blocking buffer.
-
Add 50 µL of cell lysate to each well and incubate for 2 hours.
-
Wash the plate and add the detection antibody (phospho-specific antibody).
-
Add a secondary HRP-conjugated antibody and then the substrate.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of phosphorylation for each compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.[4]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., MDCK for Influenza, Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
Cell culture medium and supplements
-
This compound derivatives
-
Positive control antiviral drug
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE in 3-4 days.
-
Include uninfected cells as a negative control and virus-infected, untreated cells as a positive control for CPE.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator until CPE is maximal in the virus control wells.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to calculate the selectivity index (SI = CC50/EC50).
Protocol 3: Immunomodulatory Assay - Measurement of Cytokine Secretion
This protocol measures the effect of the compounds on the production of pro-inflammatory cytokines, such as TNF-α, from stimulated immune cells.[5][6]
Materials:
-
Immune cells (e.g., RAW 264.7 murine macrophages or human PBMCs)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other immune stimulant
-
This compound derivatives
-
Positive control immunomodulator (e.g., Dexamethasone)
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
-
Plate reader
Procedure:
-
Cell Seeding: Seed immune cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) to induce cytokine production. Include unstimulated and stimulated vehicle-treated controls.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification (ELISA):
-
Perform the ELISA for the target cytokine on the collected supernatants according to the manufacturer's protocol.
-
-
Data Acquisition: Measure the absorbance using a plate reader.
-
Data Analysis: Generate a standard curve from the cytokine standards. Calculate the concentration of the cytokine in each sample and determine the IC50 value for the inhibition of cytokine secretion.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with inhibitory action.
Caption: Workflow for the CPE reduction antiviral assay.
Caption: TLR4-NF-κB signaling pathway in macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 6-(Cyclopropylmethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed analytical method and protocol for determining the purity of 6-(Cyclopropylmethyl)pyrimidin-4-ol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of pyrimidine derivatives and is intended to be validated according to ICH guidelines to ensure its suitability for quality control and stability testing.[1][2][3] This application note provides comprehensive experimental protocols, data presentation tables, and a visual workflow to guide researchers in implementing this purity assay.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a robust and reliable analytical method for determining its purity and profiling any related substances is crucial for ensuring product quality and safety. Reversed-phase HPLC is a widely used technique for the analysis of pyrimidine derivatives due to its high resolving power and compatibility with UV detection.[2][4][5] This method is designed to separate the main component from potential process-related impurities and degradation products.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) is suitable.[6]
-
Chromatographic Data System (CDS): Chemstation or similar software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column (e.g., ACE C18, 250 mm x 4.6 mm, 5 µm) is recommended for the separation.[1][3]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (analytical grade), Orthophosphoric acid (analytical grade), and Water (HPLC grade).
-
Reference Standard: A well-characterized reference standard of this compound of known purity.
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point and should be optimized as necessary.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for the gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 30 minutes |
Table 1: Proposed Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 2: Gradient Elution Program
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, the performance of the HPLC system should be verified. Inject the Reference Standard Solution (0.5 mg/mL) six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| % RSD of Peak Area | Not more than 2.0% for six replicate injections[6] |
| % RSD of Retention Time | Not more than 1.0% for six replicate injections |
Table 3: System Suitability Test Parameters and Acceptance Criteria
Chromatographic Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Perform the System Suitability Test.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution and the Sample Solution.
-
Record the chromatograms and integrate the peaks.
-
Calculate the purity of the sample using the area normalization method.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3] The following validation characteristics should be evaluated.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Analyzing a blank (diluent) to show no interference at the retention time of the main peak and its known impurities.
-
Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample. The method should be able to separate the main peak from any degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the nominal sample concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
| Concentration Level | Concentration (mg/mL) |
| 50% | 0.25 |
| 75% | 0.375 |
| 100% | 0.50 |
| 125% | 0.625 |
| 150% | 0.75 |
Table 4: Proposed Linearity Concentration Levels
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Accuracy should be assessed by the recovery of spiked known amounts of impurities into the sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for each impurity).
-
Analyze each concentration in triplicate.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The %RSD of the purity values should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of results should be evaluated.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength of detection (± 2 nm)
-
-
The system suitability parameters should still be met, and the purity results should not be significantly affected.
Data Presentation
The quantitative data generated during method validation should be summarized in clear and concise tables for easy interpretation and comparison.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank. Peak purity of the main component is > 0.999 in stressed samples. | Meets requirements |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | Impurity 1: Impurity 2: | 98.0 - 102.0% |
| Precision (% RSD) | Repeatability: Intermediate Precision: | ≤ 1.0% |
| Robustness | System suitability passes under all varied conditions. No significant change in purity results observed. | Meets requirements |
Table 5: Summary of Method Validation Results
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure for determining the purity of this compound.
Caption: HPLC Purity Analysis Workflow
Conclusion
The described RP-HPLC method provides a robust framework for the determination of purity and related substances of this compound. The method is based on common practices for the analysis of pyrimidine derivatives and is designed to be validated in accordance with ICH guidelines. Adherence to the detailed protocols and validation procedures will ensure the generation of reliable and accurate data for quality control and regulatory purposes.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 6-(Cyclopropylmethyl)pyrimidin-4-ol and its Reaction Products by LC-MS
Introduction
6-(Cyclopropylmethyl)pyrimidin-4-ol is a heterocyclic compound of interest in pharmaceutical and chemical research due to its structural motifs that are relevant in drug discovery. This application note describes a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and quantification of this compound and its potential reaction products. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for monitoring reaction progress, assessing product purity, and identifying related impurities.
The developed method utilizes a reverse-phase C18 column coupled with a triple quadrupole mass spectrometer, providing high sensitivity and selectivity for the target analytes. This document provides detailed experimental protocols, data presentation in tabular format, and visual diagrams of the experimental workflow and a potential reaction pathway.
Experimental Protocols
1. Sample Preparation
-
Standard Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. From this stock, create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution with a 50:50 mixture of methanol and water.
-
Reaction Samples: Quench the chemical reaction at the desired time point. Dilute an aliquot of the reaction mixture with a 50:50 mixture of methanol and water to a final concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
2. Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes the expected quantitative data for this compound and its putative reaction products. The molecular formula for the parent compound is C7H8N2O, with a molecular weight of 136.15 g/mol [1]. The reaction products are hypothesized based on common metabolic or synthetic transformations.
| Compound Name | Molecular Formula | Exact Mass (m/z) | Retention Time (min) | MRM Transition (m/z) |
| This compound | C7H8N2O | 137.0715 [M+H]+ | 3.2 | 137.1 -> 95.1 |
| This compound-N-oxide | C7H8N2O2 | 153.0664 [M+H]+ | 2.8 | 153.1 -> 137.1 |
| Hydroxylated-6-(Cyclopropylmethyl)pyrimidin-4-ol | C7H8N2O2 | 153.0664 [M+H]+ | 2.5 | 153.1 -> 111.1 |
| 6-(Cyclopropylcarbonyl)pyrimidin-4-ol | C7H6N2O2 | 151.0508 [M+H]+ | 3.5 | 151.1 -> 123.1 |
Visualizations
Caption: Potential reaction pathways of this compound.
References
Application Note and Protocol: Scale-up Synthesis of 6-(Cyclopropylmethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 6-(cyclopropylmethyl)pyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The described synthetic route is a robust and scalable two-step process commencing from readily available starting materials. This protocol includes comprehensive experimental procedures, tabulated quantitative data, and a visual representation of the synthetic pathway to facilitate successful implementation in a laboratory or pilot plant setting.
Introduction
Pyrimidine derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] The 6-substituted pyrimidin-4-ol scaffold, in particular, is of significant interest to medicinal chemists. The title compound, this compound, incorporates a cyclopropylmethyl group, a common motif in drug candidates known to modulate metabolic stability and binding affinity. This application note outlines a reproducible and scalable synthesis suitable for producing kilogram quantities of this valuable intermediate.
Synthesis Pathway
The synthesis of this compound is accomplished via a two-step sequence. The first step involves a Claisen condensation reaction between ethyl cyclopropylacetate and ethyl formate to yield the corresponding β-ketoester. The second step is a cyclocondensation reaction of the in-situ generated β-ketoester with formamidine acetate to construct the pyrimidin-4-ol ring system.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Sodium (E)-1-cyclopropyl-3-ethoxy-3-oxoprop-1-en-1-olate (in situ)
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous ethanol (20 L).
-
Reagent Addition: Sodium metal (1.0 kg, 43.5 mol) is added portion-wise to the ethanol at a rate that maintains the internal temperature below 60 °C. The reaction is exothermic.
-
Cooling: After all the sodium has dissolved, the resulting sodium ethoxide solution is cooled to 0-5 °C using a chiller.
-
Condensation: A pre-mixed solution of ethyl cyclopropylacetate (5.0 kg, 39.0 mol) and ethyl formate (3.45 kg, 46.8 mol) is added dropwise to the stirred sodium ethoxide solution over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The formation of a thick white precipitate is observed. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of this compound
-
Reagent Addition: To the suspension from Step 1, formamidine acetate (4.47 kg, 43.0 mol) is added in one portion.
-
Reflux: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 8 hours. The reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Cooling and Neutralization: After the reaction is complete, the mixture is cooled to room temperature and then further cooled to 0-5 °C. The pH of the mixture is adjusted to 6-7 by the slow addition of glacial acetic acid.
-
Isolation: The resulting precipitate is collected by filtration, and the filter cake is washed with cold ethanol (2 x 5 L) and then with deionized water (2 x 10 L).
-
Drying: The solid product is dried in a vacuum oven at 60 °C to a constant weight to afford this compound as an off-white solid.
Data Presentation
Table 1: Reagent and Solvent Quantities
| Step | Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1 | Anhydrous Ethanol | 46.07 | 20 L | - |
| 1 | Sodium | 22.99 | 1.0 | 43.5 |
| 1 | Ethyl cyclopropylacetate | 128.17 | 5.0 | 39.0 |
| 1 | Ethyl formate | 74.08 | 3.45 | 46.8 |
| 2 | Formamidine acetate | 104.11 | 4.47 | 43.0 |
| 2 | Glacial Acetic Acid | 60.05 | As needed | - |
Table 2: Process Parameters and Yields
| Step | Parameter | Value |
| 1 | Reaction Temperature | 0-5 °C |
| 1 | Reaction Time | 12 hours |
| 2 | Reaction Temperature | Reflux (~78 °C) |
| 2 | Reaction Time | 8 hours |
| - | Overall Yield | 75-85% |
| - | Purity (HPLC) | >98% |
| - | Final Product Mass | 4.0 - 4.5 kg |
Safety Information
-
The reaction of sodium metal with ethanol is highly exothermic and produces flammable hydrogen gas. This step must be performed in a well-ventilated area, under an inert atmosphere, and with appropriate fire safety precautions in place.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing work.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of readily available and cost-effective starting materials, coupled with a straightforward two-step process, makes this an attractive route for the production of this compound on a multi-kilogram scale. The provided data and visualizations are intended to guide researchers and process chemists in the successful implementation of this synthesis.
References
Application Notes and Protocols for Parallel Synthesis of 6-(Cyclopropylmethyl)pyrimidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-(Cyclopropylmethyl)pyrimidin-4-ol as a core scaffold in parallel synthesis for the generation of diverse chemical libraries. This document is intended to guide researchers in the efficient synthesis and exploration of novel chemical entities for drug discovery and development.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The 4-hydroxypyrimidine moiety, in particular, offers multiple points for chemical diversification, making it an attractive starting point for the construction of compound libraries. This compound presents a unique scaffold with a lipophilic cyclopropylmethyl group that can be explored for interactions with hydrophobic pockets in biological targets. Parallel synthesis enables the rapid generation of a multitude of analogs, facilitating the exploration of structure-activity relationships (SAR).[2][3]
This document outlines a proposed synthetic strategy for the core scaffold, this compound, and a detailed protocol for its subsequent derivatization in a parallel synthesis format.
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Route:
The synthesis of this compound (3) can be envisioned to proceed via the cyclocondensation of ethyl 4-cyclopropyl-3-oxobutanoate (1) with formamidine acetate (2) in the presence of a base, such as sodium ethoxide.
Caption: Proposed synthesis of the core scaffold.
Experimental Protocol: Synthesis of this compound (3)
Materials:
-
Ethyl 4-cyclopropyl-3-oxobutanoate (1)
-
Formamidine acetate (2)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl 4-cyclopropyl-3-oxobutanoate (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add formamidine acetate (1.2 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add water and acidify to pH 5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound (3).
Note: While no specific yield data exists for this exact reaction, similar cyclocondensation reactions to form 4-hydroxypyrimidines can proceed in good to high yields.[4]
Parallel Synthesis of a this compound Library
The this compound scaffold offers two primary points of diversification for parallel synthesis: the hydroxyl group at the 4-position and potentially the C2-position of the pyrimidine ring. This protocol will focus on the derivatization of the hydroxyl group via O-alkylation.
Workflow for Parallel Synthesis:
Caption: Workflow for parallel O-alkylation.
Experimental Protocol: Parallel O-alkylation
Materials and Equipment:
-
This compound (stock solution in DMF or DMSO)
-
Library of diverse alkylating agents (e.g., alkyl halides, benzyl halides, etc.) (stock solutions in DMF or DMSO)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Inert atmosphere (Nitrogen or Argon)
-
Shaker/heater for reaction block
-
Centrifuge
-
LC-MS system for analysis
Procedure:
-
Plate Preparation: Using a multichannel pipette or liquid handling robot, dispense a solution of this compound (1 equivalent) into each well of a 96-well reaction block.
-
Reagent Addition:
-
Add a suspension of potassium carbonate (2-3 equivalents) in DMF to each well.
-
Add a solution of a unique alkylating agent (1.2 equivalents) from a pre-plated library to each corresponding well.
-
-
Reaction: Seal the reaction block with a sealing mat and place it on a shaker/heater. Heat the block to 60-80 °C and shake for 12-24 hours. Monitor a representative reaction for completion by LC-MS.
-
Work-up (Liquid-Liquid Extraction):
-
Cool the reaction block to room temperature.
-
Add water and ethyl acetate to each well.
-
Seal and shake vigorously for 5 minutes.
-
Centrifuge the block to separate the layers.
-
Carefully remove the upper organic layer from each well and transfer to a new 96-well plate.
-
Repeat the extraction of the aqueous layer with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
-
Analysis: Re-dissolve the residues in a suitable solvent (e.g., DMSO) and analyze each well by LC-MS to determine the purity and confirm the identity of the synthesized compounds.
Table 1: Representative Alkylating Agents for Library Synthesis
| Entry | Alkylating Agent (R-X) | Expected Product R Group |
| 1 | Benzyl bromide | Benzyl |
| 2 | 4-Fluorobenzyl chloride | 4-Fluorobenzyl |
| 3 | 2-Bromopropane | Isopropyl |
| 4 | Ethyl bromoacetate | Ethoxycarbonylmethyl |
| 5 | Propargyl bromide | Prop-2-yn-1-yl |
| 6 | 3-Chlorobenzyl chloride | 3-Chlorobenzyl |
Note: Reaction conditions, including base, solvent, and temperature, may require optimization for different classes of alkylating agents to achieve optimal yields and purity.
Data Presentation
The success of a parallel synthesis campaign is evaluated by the yield and purity of the resulting library members. The data should be compiled into a clear and concise format for easy comparison.
Table 2: Example Data Summary for a Parallel Synthesis Plate
| Well ID | Alkylating Agent | LC-MS Purity (%) | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ |
| A1 | Benzyl bromide | 95 | 241.13 | 241.1 |
| A2 | 4-Fluorobenzyl chloride | 92 | 259.12 | 259.1 |
| A3 | 2-Bromopropane | 88 | 193.14 | 193.1 |
| A4 | Ethyl bromoacetate | 90 | 237.13 | 237.1 |
| ... | ... | ... | ... | ... |
Signaling Pathways and Biological Relevance
Pyrimidin-4-one derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The generated library of this compound derivatives can be screened against various biological assays to identify potential lead compounds. For instance, many kinase inhibitors incorporate a substituted pyrimidine core that targets the ATP-binding site.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The this compound scaffold provides a valuable starting point for the generation of diverse chemical libraries through parallel synthesis. The proposed synthetic route to the core and the detailed protocol for O-alkylation offer a practical guide for researchers to efficiently produce a wide array of novel compounds. The subsequent screening of these libraries holds the potential to identify new chemical probes and starting points for drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols: Enzyme Inhibition Assay with 6-(Cyclopropylmethyl)pyrimidin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Their versatile scaffold allows for diverse biological activities, including the inhibition of key enzymes in various signaling pathways.[2][3] The incorporation of a cyclopropyl group can further enhance pharmacological properties such as potency and metabolic stability.[4] This document provides detailed application notes and protocols for conducting enzyme inhibition assays using a series of 6-(cyclopropylmethyl)pyrimidin-4-ol analogs, with a focus on their potential as kinase inhibitors. The pyrimidine core is a well-established hinge-binding motif for many kinases, making this enzyme class a primary target for such analogs.[5][6]
Target Enzyme Class: Protein Kinases
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[3][5] Consequently, kinase inhibitors are a major focus of drug discovery efforts.
Featured Analogs
This protocol is designed for the evaluation of a series of this compound analogs. For the purpose of this document, we will refer to a hypothetical set of analogs to illustrate data presentation.
| Compound ID | R1-Substituent | R2-Substituent |
| CMPD-001 | H | H |
| CMPD-002 | Methyl | H |
| CMPD-003 | H | Phenyl |
| CMPD-004 | Methyl | Phenyl |
Application Notes
-
Solubility: this compound analogs may exhibit limited aqueous solubility. It is recommended to prepare stock solutions in 100% DMSO and then dilute them in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v) to avoid detrimental effects on enzyme activity.
-
Assay Format: A 96-well or 384-well microplate format is recommended for medium to high-throughput screening of the analog series.
-
Controls: Appropriate controls are critical for accurate data interpretation. These should include:
-
No-enzyme control: To determine the background signal.
-
No-inhibitor (vehicle) control: Represents 100% enzyme activity.
-
Reference inhibitor control: A known inhibitor of the target kinase to validate the assay.
-
-
Mechanism of Action: The pyrimidine scaffold often acts as an ATP-competitive inhibitor by binding to the hinge region of the kinase active site.[7] Further mechanistic studies, such as varying ATP and substrate concentrations, can be performed to confirm the mode of inhibition.
Experimental Protocols
General Kinase Inhibition Assay Protocol (Luminescent ADP-Glo™ Assay)
This protocol is adapted for a generic protein kinase and can be modified based on the specific kinase of interest.
Materials:
-
Purified recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
This compound analogs (in DMSO)
-
Reference kinase inhibitor (e.g., Staurosporine)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the this compound analogs in 100% DMSO. A common starting concentration is 10 mM.
-
Create a 10-point, 3-fold serial dilution series.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution containing the protein kinase and its specific substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically beforehand.
-
-
Assay Reaction:
-
Add the enzyme/substrate mixture to the wells containing the compounds.
-
Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no-enzyme) / (Signal_vehicle - Signal_no-enzyme))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each analog.
Data Presentation
Table 1: Inhibitory Activity of this compound Analogs against Target Kinase
| Compound ID | IC₅₀ (nM) |
| CMPD-001 | 1250 |
| CMPD-002 | 875 |
| CMPD-003 | 250 |
| CMPD-004 | 55 |
| Staurosporine | 15 |
Visualizations
Signaling Pathway Diagram
Caption: A representative MAP Kinase signaling pathway often targeted by kinase inhibitors.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Receptor Binding Studies of 6-(Cyclopropylmethyl)pyrimidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and conceptual frameworks for conducting receptor binding studies on 6-(cyclopropylmethyl)pyrimidin-4-ol derivatives, a chemical class with potential modulatory activity at various G-protein coupled receptors (GPCRs), notably the orexin receptors.
Data Presentation: Receptor Binding Affinities
Table 1: Illustrative Receptor Binding Affinities of Pyrimidine-Based Orexin Receptor Antagonists
| Compound ID | Structure | OX1R IC50 (nM) | OX2R IC50 (nM) |
| Reference 1 | Pyrimidine Analog A | 150 | 25 |
| Reference 2 | Pyrimidine Analog B | 85 | 10 |
| Reference 3 | Pyrimidine Analog C | 250 | 5 |
| Reference 4 | Pyrimidine Analog D | 50 | 50 |
| Reference 5 | Pyrimidine Analog E | 10 | 150 |
Note: The data presented in this table is for illustrative purposes and represents typical binding affinities for pyrimidine-based orexin receptor antagonists. Specific values for this compound derivatives would need to be determined experimentally.
Experimental Protocols
A critical aspect of characterizing novel compounds is the determination of their binding affinity for specific receptors. The following protocols outline the key experiments for assessing the interaction of this compound derivatives with their target receptors, with a focus on orexin receptors which are known targets for similar pyrimidine scaffolds.
Cell Culture and Membrane Preparation
Objective: To prepare cell membranes expressing the receptor of interest (e.g., Orexin-1 and Orexin-2 receptors) for use in radioligand binding assays.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human orexin-1 (OX1R) or orexin-2 (OX2R) receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or Puromycin)
-
Phosphate-Buffered Saline (PBS)
-
Membrane Preparation Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Protease inhibitor cocktail
-
Homogenizer (Dounce or Polytron)
-
High-speed centrifuge
Protocol:
-
Culture the recombinant cells in appropriate flasks until they reach 80-90% confluency.
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Membrane Preparation Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the this compound derivatives for the target receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Prepared cell membranes expressing the target receptor.
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Radioligand (e.g., [³H]-Suvorexant or a specific labeled antagonist for the target receptor).
-
Unlabeled reference compound (e.g., Suvorexant).
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
In a 96-well plate, add the following in triplicate:
-
Assay Buffer (for total binding).
-
A saturating concentration of unlabeled reference compound (for non-specific binding).
-
Increasing concentrations of the test compounds.
-
-
Add the radioligand at a concentration close to its Kd value to all wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a microplate scintillation counter.
Data Analysis
Objective: To calculate the IC50 and Ki values for the test compounds.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Orexin Receptor Signaling Pathway
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that, upon binding of their endogenous ligands (Orexin-A and Orexin-B), initiate a cascade of intracellular signaling events. These pathways ultimately lead to neuronal excitation.
Application Notes and Protocols for 6-(Cyclopropylmethyl)pyrimidin-4-ol in Covalent Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors.[1][2][3][4] The 6-(cyclopropylmethyl)pyrimidin-4-ol core represents a versatile starting point for the design of covalent inhibitors, which can offer enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[5] Covalent inhibitors form a stable bond with a specific amino acid residue, often a cysteine, within the target protein's active site.[6][7] This application note provides a comprehensive overview of the methodologies and data interpretation required for the development of covalent inhibitors based on the this compound scaffold.
While specific data for this compound as a covalent inhibitor is not extensively available in public literature, this document outlines a representative workflow and presents hypothetical data based on established principles for pyrimidine-based covalent inhibitors targeting a generic protein kinase (e.g., "Target Kinase X").
Rationale for Covalent Inhibition
Covalent inhibitors typically consist of a scaffold that provides binding affinity and selectivity for the target protein, and a reactive "warhead" that forms the covalent bond. The development of such inhibitors involves a two-step mechanism: initial reversible binding followed by the irreversible (or in some cases, reversible) covalent bond formation.[8] This strategy can lead to high target occupancy even at low drug concentrations.
Data Presentation: Quantitative Analysis of a Representative Covalent Inhibitor
The following tables summarize typical quantitative data for a hypothetical covalent inhibitor, "Cmpd-X," derived from the this compound scaffold.
Table 1: In Vitro Potency and Selectivity of Cmpd-X
| Compound | Target Kinase X IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Selectivity (Fold) |
| Cmpd-X | 15 | >10,000 | >667 |
| Non-covalent control | 150 | 5,000 | 33 |
Table 2: Covalent Inhibition Kinetics of Cmpd-X against Target Kinase X
| Compound | KI (nM) | kinact (s-1) | kinact/KI (M-1s-1) |
| Cmpd-X | 50 | 0.005 | 100,000 |
Table 3: Cellular Activity of Cmpd-X
| Cell Line | Target Kinase X-dependent Proliferation IC50 (nM) | Cytotoxicity in Control Cell Line IC50 (µM) |
| Cancer Cell Line A | 25 | >20 |
| Normal Cell Line B | >10 | >20 |
Experimental Protocols
Synthesis of a Covalent Inhibitor from the this compound Scaffold
The synthesis of a covalent inhibitor from the this compound scaffold typically involves the introduction of an electrophilic "warhead," such as an acrylamide group, at a suitable position on the pyrimidine ring. This allows for the covalent modification of a nucleophilic residue (e.g., cysteine) in the target protein.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Materials:
-
Recombinant Target Kinase X
-
ATP
-
Substrate peptide
-
Cmpd-X (or other test compounds)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of Cmpd-X in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the substrate peptide.
-
Add 50 nL of the serially diluted Cmpd-X or DMSO (control) to the wells.
-
Add 5 µL of Target Kinase X in kinase buffer to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Covalent Inhibition Kinetic Analysis (kinact/KI Determination)
This assay measures the rate of irreversible covalent bond formation.[9][10]
Materials:
-
Same as the in vitro kinase inhibition assay.
Procedure:
-
Varying concentrations of Cmpd-X are pre-incubated with Target Kinase X for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a solution containing a high concentration of ATP and the substrate peptide to initiate the kinase reaction. This dilution step prevents further covalent modification during the activity measurement.
-
The kinase reaction is allowed to proceed for a short, fixed time (e.g., 10 minutes).
-
The reaction is stopped, and the remaining kinase activity is measured using a detection reagent as described above.
-
The observed rate of inactivation (kobs) for each inhibitor concentration is determined by plotting the natural log of the remaining enzyme activity against the pre-incubation time and fitting the data to a linear regression.
-
The kinact and KI values are then determined by plotting kobs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for irreversible inhibitors.[11][12]
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This method directly confirms the covalent modification of the target protein by the inhibitor.[13][14]
Materials:
-
Recombinant Target Kinase X
-
Cmpd-X
-
Incubation buffer (e.g., 50 mM Tris-HCl pH 8.0)
-
LC-MS/MS system
Procedure:
-
Incubate Target Kinase X with a molar excess of Cmpd-X (e.g., 1:5 ratio) for 2 hours at room temperature. A control sample with DMSO is prepared in parallel.
-
Desalt the samples to remove excess inhibitor and non-volatile salts.
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass spectrum of the Cmpd-X-treated protein with the DMSO-treated control. A mass shift corresponding to the molecular weight of Cmpd-X confirms the formation of a covalent adduct.
Cell Proliferation Assay (Cellular IC50 Determination)
This assay assesses the ability of the inhibitor to inhibit the growth of cancer cells that are dependent on the target kinase.
Materials:
-
Cancer cell line A (dependent on Target Kinase X)
-
Control cell line B (not dependent on Target Kinase X)
-
Cell culture medium and supplements
-
Cmpd-X
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of Cmpd-X for 72 hours.
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure luminescence or absorbance to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells and determine the IC50 value.
Visualizations
Caption: A generalized workflow for the development of covalent inhibitors.
Caption: Inhibition of a representative kinase signaling pathway by a covalent inhibitor.
Conclusion
The this compound scaffold provides a promising starting point for the rational design of novel covalent inhibitors. The successful development of such inhibitors requires a multi-faceted approach, combining synthetic chemistry with rigorous biochemical and cellular characterization. The protocols and data presented herein provide a foundational framework for researchers to advance their covalent inhibitor discovery programs. Careful evaluation of potency, selectivity, and the kinetics of covalent bond formation is crucial for identifying lead candidates with the potential for therapeutic development.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
Application Notes: Leveraging 6-(Cyclopropylmethyl)pyrimidin-4-ol for Click Chemistry-Enabled Biological Discovery
Introduction
6-(Cyclopropylmethyl)pyrimidin-4-ol and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The unique structural motif of the cyclopropylmethyl group coupled with the pyrimidin-4-ol core offers opportunities for novel molecular interactions with biological targets. The integration of click chemistry handles onto this scaffold can unlock powerful strategies for target identification, validation, and the development of targeted therapeutics. This document outlines the potential applications and provides detailed hypothetical protocols for the functionalization of this compound to enable its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.
Potential Applications
The ability to append a "clickable" moiety, such as a terminal alkyne or an azide, to this compound opens up a wide array of experimental possibilities:
-
Target Identification and Validation: A clickable probe molecule can be used in activity-based protein profiling (ABPP) or chemical proteomics workflows to identify the cellular targets of the parent compound.
-
Bio-conjugation: The functionalized pyrimidinol can be conjugated to various biomolecules, including proteins, peptides, or nucleic acids, to create novel research tools or therapeutic constructs.
-
Fluorescent Labeling and Imaging: By clicking a fluorescent dye onto the molecule, researchers can visualize its subcellular localization and track its movement within living cells.
-
Drug Delivery: The clickable handle can be used to attach the molecule to drug delivery systems, such as nanoparticles or polymers, to improve its pharmacokinetic properties.
Hypothetical Experimental Protocols
The following protocols describe a potential synthetic route for the preparation of an alkyne-functionalized derivative of this compound and its subsequent use in a click chemistry reaction.
Protocol 1: Synthesis of 6-(Cyclopropylmethyl)-4-(prop-2-yn-1-yloxy)pyrimidine
This protocol details the O-alkylation of the pyrimidin-4-ol core with propargyl bromide to introduce a terminal alkyne handle.
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to yield the desired product, 6-(cyclopropylmethyl)-4-(prop-2-yn-1-yloxy)pyrimidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
| Compound | Starting Material (mmol) | Reagents (mmol) | Product Yield (%) | Purity (by NMR) |
| 6-(Cyclopropylmethyl)-4-(prop-2-yn-1-yloxy)pyrimidine | 1.0 | Propargyl bromide (1.5), K₂CO₃ (2.0) | 75-85 | >95% |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the alkyne-functionalized pyrimidine to an azide-containing molecule, exemplified by a fluorescent dye.
Materials:
-
6-(Cyclopropylmethyl)-4-(prop-2-yn-1-yloxy)pyrimidine
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a vial, dissolve 6-(Cyclopropylmethyl)-4-(prop-2-yn-1-yloxy)pyrimidine (1.0 eq) and the azide-functionalized fluorophore (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by preparative HPLC or silica gel chromatography.
Quantitative Data Summary
| Reaction | Alkyne (eq) | Azide (eq) | Catalyst (eq) | Product Yield (%) |
| CuAAC with Azide-Fluor 488 | 1.0 | 1.1 | CuSO₄·5H₂O (0.1), Sodium Ascorbate (0.3) | >90 |
Visualizations
Caption: Synthetic workflow for the preparation of a fluorescently labeled pyrimidine derivative.
Caption: Hypothetical signaling pathway modulated by a pyrimidine-based probe.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Cyclopropylmethyl)pyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(Cyclopropylmethyl)pyrimidin-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and direct approach is the cyclocondensation of a β-ketoester bearing the cyclopropylmethyl group with an appropriate N-C-N synthon. A plausible route involves the reaction of ethyl 4-cyclopropyl-3-oxobutanoate with formamide, urea, or guanidine. A similar, documented synthesis is that of 6-cyclopropyluracil, which is prepared by condensing ethyl 3-cyclopropyl-3-oxopropionate with urea in the presence of a base like sodium ethoxide[1].
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
-
Ethyl 4-cyclopropyl-3-oxobutanoate: This β-ketoester provides the cyclopropylmethyl group and the carbon backbone for the pyrimidine ring.
-
A source of the remaining N-C-N fragment of the pyrimidine ring, such as:
-
Formamide
-
Urea
-
Guanidine hydrochloride
-
Q3: Why is the choice of base important in this reaction?
A3: The base plays a crucial role in deprotonating the β-ketoester to form the enolate, which is the active nucleophile in the cyclocondensation reaction. Strong bases like sodium ethoxide are commonly used to drive the reaction to completion. The choice and stoichiometry of the base can significantly impact the reaction rate and yield.
Q4: What are the typical reaction conditions?
A4: Typically, the reaction is carried out by heating the reactants in a suitable solvent, such as ethanol, in the presence of a base. Reaction times can vary from a few hours to overnight, and the optimal temperature is often the reflux temperature of the solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the base is of good quality and used in the correct stoichiometric amount. An insufficient amount of base will lead to incomplete deprotonation of the β-ketoester. |
| Decomposition of starting materials or product | - If the starting materials or product are thermally labile, consider running the reaction at a lower temperature for a longer duration.- Ensure an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. |
| Incorrect stoichiometry of reactants | - Verify the molar ratios of the β-ketoester, N-C-N synthon, and base. An excess of one reactant may lead to side reactions. |
| Poor quality of reagents | - Use freshly distilled solvents and high-purity reagents. The β-ketoester should be pure, as impurities can interfere with the reaction. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Suggested Solution |
| Self-condensation of the β-ketoester | - Add the base to the mixture of the β-ketoester and the N-C-N synthon at a lower temperature to favor the desired cyclocondensation over self-condensation. |
| Hydrolysis of the ester | - Ensure anhydrous reaction conditions, as water can lead to the hydrolysis of the β-ketoester, especially under basic conditions. |
| Formation of isomers | - The regioselectivity of the cyclocondensation can sometimes be an issue, leading to isomeric pyrimidine products. Careful control of reaction conditions (temperature, base) can help favor the desired isomer. Characterization by NMR is crucial to confirm the structure. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is highly soluble in the reaction solvent | - After the reaction is complete, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, carefully remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. |
| Product is an oil or a gum | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. |
| Contamination with unreacted starting materials or side products | - Recrystallization from a suitable solvent is often effective for removing impurities. If recrystallization is not successful, column chromatography on silica gel using an appropriate eluent system should be employed. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized protocol based on similar pyrimidine syntheses. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl 4-cyclopropyl-3-oxobutanoate followed by the N-C-N synthon (e.g., formamide or urea).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol, and then with a non-polar solvent like diethyl ether.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to obtain the pure this compound.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide (1.1 eq) | Ethanol | 78 (Reflux) | 6 | 65 |
| 2 | Sodium Ethoxide (1.5 eq) | Ethanol | 78 (Reflux) | 6 | 75 |
| 3 | Sodium Hydroxide (1.5 eq) | Ethanol | 78 (Reflux) | 12 | 40 |
| 4 | Potassium Carbonate (2.0 eq) | DMF | 100 | 12 | 35 |
| 5 | Sodium Ethoxide (1.5 eq) | Methanol | 65 (Reflux) | 8 | 70 |
Visualizations
Experimental Workflow
References
Technical Support Center: Optimization of Pyrimidine Synthesis
Welcome to the technical support center for the optimization of pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your pyrimidine synthesis experiments.
Q1: My Biginelli reaction is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, are a frequent issue.[1] Several factors could be responsible:
-
Catalyst Choice: The reaction is often catalyzed by Brønsted or Lewis acids.[2] If you are using classical conditions with mineral acids (e.g., HCl), consider switching to a more efficient Lewis acid catalyst.
-
Reaction Conditions: Sub-optimal temperature and reaction time can significantly impact the yield. Optimization of these parameters is crucial. For instance, one study achieved a 97% yield at 90°C for 90 minutes using a specific catalyst.[3]
-
Solvent: The choice of solvent can influence reaction rates and yields. While classical methods often use ethanol, solvent-free conditions or alternative green solvents are being explored.[3][4]
-
Reactant Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Troubleshooting Steps:
-
Catalyst Screening: Experiment with different Lewis acid catalysts such as copper(II) trifluoroacetate hydrate, boron trifluoride, or solid acid catalysts.[2][4]
-
Temperature and Time Optimization: Perform small-scale reactions at various temperatures (e.g., ranging from room temperature to 100°C) and monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal conditions.
-
Solvent Variation: If using a solvent, try different options like acetonitrile, ethanol, or even a mixture of water and ethanol.[5][6] Consider attempting the reaction under solvent-free conditions, which can sometimes lead to higher yields and easier work-up.[4][7]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the Biginelli reaction and improve yields.[3]
Q2: I am observing the formation of side products in my Hantzsch pyrimidine synthesis. How can I minimize them?
A2: The Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate, can sometimes lead to the formation of byproducts.[8]
-
Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can lead to the formation of undesired products.
-
Reaction Conditions: The classical Hantzsch synthesis often requires long reaction times and harsh conditions, which can promote side reactions.[8]
-
Oxidation Step: The initial product of the Hantzsch synthesis is a dihydropyridine, which needs to be oxidized to the final pyridine product. Incomplete or overly harsh oxidation can result in a mixture of products.[8]
Troubleshooting Steps:
-
Optimize Reactant Ratios: Carefully control the molar ratios of your starting materials.
-
Milder Reaction Conditions: Explore the use of milder reaction conditions, such as catalysis with p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous medium, which has been shown to give high yields.[8]
-
Controlled Oxidation: For the aromatization of the dihydropyridine intermediate, consider using milder oxidizing agents like iodine in refluxing methanol or photochemical methods to minimize side product formation.[8]
Q3: Are there any "green" or more environmentally friendly methods for pyrimidine synthesis?
A3: Yes, significant research has focused on developing greener synthetic routes for pyrimidines. These methods aim to reduce the use of hazardous solvents and reagents, and improve energy efficiency.
-
Solvent-Free Reactions: Many pyrimidine syntheses, including the Biginelli reaction, can be performed under solvent-free conditions, often with the aid of ball milling or microwave irradiation.[3][9] This reduces solvent waste and can lead to shorter reaction times and higher yields.
-
Water as a Solvent: Water is an ideal green solvent, and several procedures for the Hantzsch synthesis of 1,4-dihydropyridines have been developed using water as the reaction medium, often without the need for a catalyst.[10]
-
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts is another green chemistry approach.[9][11] For example, alkali-treated H-ZSM-5 zeolite has been used as a recyclable catalyst for the Biginelli reaction.[3]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of pyrimidine synthesis, allowing for easy comparison of different experimental parameters.
Table 1: Optimization of the Biginelli Reaction
| Catalyst | Aldehyde | β-Ketoester | N-Source | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 60 mg custom catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | - | 90 | 90 | 97 | [3] |
| 0.25 g MFI27_6 | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free (ball mill) | - | 20 | 91 | [3] |
| 2 mol% NH3(CH2)6NH3SiF6 | Benzaldehyde derivative | - | Urea | EtOH | 40 | - | High | [5] |
| Zn-fum MOF | Various aldehydes | Ethyl acetoacetate | Urea | Solvent-less | 80 | 20 | 89-98 | [4] |
Table 2: Optimization of Acid-Mediated Arginine to Amino Pyrimidine Conversion
| Acid (Solvent) | MDA Equivalents | Temperature | Time (h) | Conversion (%) | Reference |
| 6 M HCl | 75 | Room Temp | 1 | 13 | [12] |
| 6 M HCl | 100 | Room Temp | 1 | 66 | [12] |
| 8 M HCl | 25 | Room Temp | 1 | 45 | [12] |
| 12 M HCl | 25 | Room Temp | 1 | 75 | [12] |
| 12 M HCl | 100 | Room Temp | 1 | >99 | [12] |
Experimental Protocols
This section provides detailed methodologies for key pyrimidine synthesis reactions.
Protocol 1: Biginelli Reaction using a Heterogeneous Catalyst under Solvent-Free Conditions
Objective: To synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via a three-component Biginelli reaction using a recyclable catalyst under solvent-free ball-milling conditions.[3]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate, 1 mmol)
-
Urea (1.2 mmol)
-
Catalyst (e.g., MFI27_6, 0.25 g)
-
Ball mill
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
In a ball mill vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and the catalyst (0.25 g).
-
Mill the mixture at a frequency of 30 Hz for 20 minutes.
-
After the reaction is complete (monitored by TLC), add ethyl acetate to the mixture to dissolve the product.
-
Separate the catalyst by filtration.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Hantzsch Dihydropyridine Synthesis in Water
Objective: To synthesize 1,4-dihydropyridines via a one-pot Hantzsch reaction in an aqueous medium without a catalyst.[10]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate, 20 mmol)
-
Ammonium carbonate (15 mmol)
-
Water (20 mL)
-
Ethanol (95%) for recrystallization
Procedure:
-
In a round-bottom flask, add the aldehyde (10 mmol), β-ketoester (20 mmol), and ammonium carbonate (15 mmol) to 20 mL of water.
-
Stir the mixture at 70-75°C. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and let it stand overnight.
-
Filter the precipitated product.
-
Wash the solid product with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain the pure 1,4-dihydropyridine.
-
The filtrate can be recycled and reused in subsequent reactions.
Visualizations
The following diagrams illustrate key concepts and workflows related to pyrimidine synthesis.
Caption: Workflow for the Biginelli reaction.
Caption: Troubleshooting logic for low reaction yields.
Caption: De novo pyrimidine synthesis pathway.[13][14][15]
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. microbenotes.com [microbenotes.com]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 6-(Cyclopropylmethyl)pyrimidin-4-ol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-(Cyclopropylmethyl)pyrimidin-4-ol derivatives.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific issues you may encounter during your experiments and offers potential solutions.
Question: My this compound derivative has very low aqueous solubility, making in vitro assays difficult. What are my immediate options?
Answer:
For immediate use in in vitro assays, you can attempt the following:
-
Co-solvents: Initially, you can try dissolving your compound in a small amount of a water-miscible organic solvent like DMSO, followed by dilution with your aqueous assay buffer. Be mindful of the final solvent concentration, as high levels can affect biological assays.
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer can significantly impact solubility. For pyrimidin-4-ol derivatives, which can exhibit tautomerism and have weakly acidic or basic properties, exploring a pH range is recommended.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Pluronic F-68) can help to wet the compound and increase its apparent solubility.
If these immediate solutions are insufficient or not suitable for your experimental system, more advanced formulation or chemical modification strategies will be necessary.
Question: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
Answer:
This is a common issue known as "fall-out" and is indicative of the compound's low kinetic solubility. To address this:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of your compound if your assay sensitivity allows.
-
Modify the Dilution Method: Instead of a single dilution step, try a serial dilution approach. Also, ensure rapid and thorough mixing upon addition to the aqueous phase to minimize localized high concentrations that can trigger precipitation.
-
Formulation Approaches: If the above are not effective, you will need to consider enabling formulations. Amorphous solid dispersions or lipid-based formulations are designed to maintain a supersaturated state of the drug in an aqueous environment, thereby preventing precipitation.
Question: My compound is not only poorly soluble in aqueous solutions but also in some common organic solvents. What does this suggest?
Answer:
Poor solubility in both aqueous and organic solvents often points towards a high melting point and a stable crystalline lattice structure. The strong intermolecular forces in the crystal are difficult to overcome by solvent interactions. In this case, you should consider:
-
Polymorph Screening: Your compound may exist in different crystalline forms (polymorphs), some of which may have more favorable solubility profiles. Performing a polymorph screen can help identify a more soluble form.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline material into an amorphous state disrupts the crystal lattice, which can dramatically improve solubility. ASDs are a common and effective strategy for such compounds.[1][2]
-
Salt Formation: If your molecule has an ionizable functional group, salt formation can significantly disrupt the crystal packing and improve solubility.
Frequently Asked Questions (FAQs)
Category 1: Physicochemical Properties and Solubility Data
Q1: What are the typical physicochemical properties of pyrimidin-4-ol derivatives?
A1: Pyrimidin-4-ol derivatives are generally crystalline solids. Their solubility is influenced by the substituents on the pyrimidine ring. The parent pyrimidine is a colorless crystalline compound with moderate water solubility and high solubility in many organic solvents.[3] However, the addition of non-polar substituents like the cyclopropylmethyl group is expected to decrease aqueous solubility.
Q2: Is there any quantitative solubility data available for this compound derivatives?
| Compound/Derivative Class | Solvent | Solubility | Temperature (°C) |
| Pyrimidine (Parent) | Water | ~41 g/L | 20 |
| Pyrimidine (Parent) | Organic Solvents (alcohols, ether) | Highly Soluble | Not Specified |
| General Pyrimidine Derivatives | N,N-dimethylformamide (DMF) | Generally Good | 25-55 |
| General Pyrimidine Derivatives | Methanol | Moderate | 25-55 |
| General Pyrimidine Derivatives | Carbon Tetrachloride (CCl4) | Poor | 25-55 |
| 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine | Water | Limited solubility expected | Not Specified |
| 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine | DMSO, Ethanol | Soluble | Not Specified |
Data for "General Pyrimidine Derivatives" is based on a study of various substituted pyrimidines.[2] Data for "2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine" is an expectation based on structural similarity.[4]
Category 2: Formulation Strategies
Q3: What are amorphous solid dispersions (ASDs) and how can they improve the solubility of my compound?
A3: Amorphous solid dispersions (ASDs) are systems where the drug is molecularly dispersed in an amorphous state within a polymer matrix.[1][2] By preventing the drug from forming a stable crystalline lattice, the energy barrier for dissolution is significantly lowered, often leading to a supersaturated solution and enhanced bioavailability.
Q4: Which polymers are commonly used for creating ASDs?
A4: The choice of polymer is critical and depends on the physicochemical properties of your drug. Common polymers include:
-
Polyvinylpyrrolidone (PVP) and its copolymer with vinyl acetate (PVP/VA )
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)
-
Soluplus®
Screening a range of polymers is recommended to find the most suitable one for your specific derivative.
Q5: What are lipid-based formulations and when should I consider them?
A5: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. These formulations spontaneously form fine emulsions upon contact with aqueous media, such as the gastrointestinal fluids. This approach can be particularly useful for lipophilic compounds.
Category 3: Chemical Modification Strategies
Q6: How can creating a prodrug of my this compound derivative improve its solubility?
A6: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. By attaching a polar, ionizable, or otherwise highly water-soluble promoiety to your compound, you can significantly increase its aqueous solubility. This is a powerful strategy for overcoming solubility limitations.[5][6][7]
Q7: What are some examples of promoieties used to enhance the solubility of heterocyclic compounds like pyrimidines?
A7: For heterocyclic compounds, particularly those with available hydroxyl or amino groups, several promoieties have been successfully used:
-
Phosphate esters: Introduce a highly ionizable phosphate group.
-
Amino acid conjugates: Can improve solubility and potentially target amino acid transporters.
-
Pegylated linkers (PEGylation): Attaching polyethylene glycol (PEG) chains can enhance solubility.
-
N-methylpiperazino groups linked via a carbamate: This has been shown to increase the aqueous solubility of pyrazolo[3,4-d]pyrimidines by up to 600-fold.[7]
The choice of promoiety and the linker chemistry will depend on the specific functional groups available on your parent molecule and the desired release mechanism.
Experimental Protocols
Protocol 1: Kinetic and Thermodynamic Solubility Assays
This protocol outlines the "shake-flask" method, a common technique for determining both kinetic and thermodynamic solubility.
Objective: To determine the aqueous solubility of a this compound derivative.
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
HPLC or UV-Vis spectrophotometer for analysis
-
0.22 µm syringe filters
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of calibration standards by diluting the stock solution in a 50:50 mixture of acetonitrile and water (or another suitable solvent system for your analytical method). .
-
-
Thermodynamic Solubility Measurement:
-
Add an excess amount of the solid compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the mobile phase and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method against the standard curve.
-
-
Kinetic Solubility Measurement:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a known volume of PBS (e.g., 10 µL of 10 mM stock into 990 µL of PBS for a final concentration of 100 µM).
-
Incubate the samples with shaking for a shorter period, typically 1-2 hours.
-
Follow the same centrifugation, filtration, and analysis steps as for the thermodynamic solubility measurement.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a this compound derivative with a polymer to enhance its solubility.
Materials:
-
Test compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Weigh the desired amounts of the test compound and the polymer (e.g., in a 1:3 drug-to-polymer ratio by weight).
-
Dissolve both components in a minimal amount of the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The bath temperature should be kept as low as possible to avoid thermal degradation, while still allowing for efficient evaporation.
-
-
Drying:
-
Once a solid film or powder is formed, transfer the solid to a vacuum oven.
-
Dry the material under vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting solid should be a fine powder.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Evaluate the dissolution performance of the ASD compared to the crystalline drug.
-
Visualizations
Caption: Experimental workflow for addressing poor solubility.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine (1306432-85-8) for sale [vulcanchem.com]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with 6-(Cyclopropylmethyl)pyrimidin-4-ol in solution
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 6-(Cyclopropylmethyl)pyrimidin-4-ol in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: While specific stability data for this compound is not extensively published, based on the general behavior of pyrimidin-4-ol derivatives, it is recommended to store solutions in a cool, dark place. For short-term storage (days), refrigeration at 2-8°C is advisable. For long-term storage (weeks to months), freezing at -20°C or below is recommended. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination.
Q2: I've noticed a change in the color of my this compound solution. What could be the cause?
A2: A change in solution color is often an indicator of chemical degradation. This can be caused by several factors, including exposure to light, elevated temperatures, or incompatible solvents. Pyrimidine rings can be susceptible to oxidation and photodegradation.[1][2] It is recommended to prepare fresh solutions and protect them from light by using amber vials or wrapping the container in aluminum foil. If the problem persists, consider performing a forced degradation study to identify the specific cause.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, inconsistent results can be a symptom of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in your data. It is crucial to ensure that your stock solutions and experimental samples are prepared freshly and handled consistently. If you suspect degradation, it is advisable to analyze your samples by a stability-indicating method, such as HPLC, before and after your experiment to assess the compound's integrity.
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent can significantly impact the stability of your compound. While solubility data for this compound should be determined empirically, common solvents for pyrimidine derivatives include DMSO, DMF, and alcohols like ethanol and methanol. For aqueous buffers, the pH of the solution is a critical factor. The stability of the pyrimidine ring can be pH-dependent, with both acidic and basic conditions potentially promoting hydrolysis or ring opening.[3] It is recommended to evaluate the stability of the compound in your chosen solvent system as part of your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound. | 1. Prepare fresh stock solutions. 2. Protect solutions from light and heat. 3. Perform a forced degradation study to identify potential degradants. 4. Adjust the pH of aqueous solutions to a neutral range if possible. |
| Loss of biological activity or potency over time | Compound degradation in solution. | 1. Use freshly prepared solutions for all experiments. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Include a positive control with a freshly prepared sample in your assays to monitor for changes in activity. |
| Precipitation of the compound from solution | Poor solubility or solvent evaporation. | 1. Confirm the solubility of the compound in your chosen solvent. 2. Ensure containers are tightly sealed to prevent solvent evaporation. 3. For long-term storage, consider if the compound is more stable when stored as a solid. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[4][5][6]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector to separate and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for quantifying the parent compound and its degradation products.[7][8][9]
Objective: To develop an HPLC method that can resolve this compound from its potential degradants.
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 220-300 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. iosrphr.org [iosrphr.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting failed reactions of 6-(Cyclopropylmethyl)pyrimidin-4-ol
Welcome to the technical support center for 6-(Cyclopropylmethyl)pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and subsequent reactions.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter in your experiments involving this compound.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with this compound (as the halide or triflate derivative) and a boronic acid, but I am consistently observing low yields of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving pyrimidin-4-ol scaffolds can stem from several factors, including catalyst deactivation, poor solubility, and competing side reactions. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Starting Materials | 1. Solvent Screening: Pyrimidinols can have poor solubility in common Suzuki coupling solvents like toluene or dioxane.[1] Try using a more polar co-solvent such as DMF, or consider using a solvent system known to solubilize similar heterocyclic compounds.[1] 2. Temperature Adjustment: Increasing the reaction temperature might improve solubility, but monitor for potential degradation of starting materials or the catalyst. |
| Catalyst Deactivation | 1. Ligand Choice: Standard phosphine ligands may not be optimal. For electron-rich pyrimidine systems, consider using more electron-rich and sterically hindered ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) which can promote the oxidative addition step.[2] 2. Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). 3. Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Inefficient Transmetalation | 1. Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive boronic acids.[2] Ensure the base is finely powdered for better reactivity. 2. Water Content: Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to facilitate the reaction.[2] |
| Competing Hydrolysis of Boronic Acid | 1. Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to the decomposition of the boronic acid. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. 2. Use of Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) in place of boronic acids. |
| Hydrolysis of Pyrimidine Pseudohalide | 1. Leaving Group: If using a triflate or tosylate, hydrolysis back to the pyrimidin-4-ol can be a significant side reaction. Using a nonaflate leaving group can sometimes offer better stability and reactivity.[3] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing your reaction.
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 6-chloro-4-(cyclopropylmethyl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and a finely powdered base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Failure of Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on a halide derivative of this compound, but the reaction is not proceeding. What could be the issue?
Answer:
The Buchwald-Hartwig amination of pyrimidine systems can be challenging.[4][5][6] The electron-deficient nature of the pyrimidine ring can influence the catalytic cycle, and the amine coupling partner can also present challenges.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst/Ligand Combination | 1. Ligand Selection: For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often necessary.[7] Consider ligands like Xantphos or Josiphos.[6] 2. Palladium Precursor: While Pd₂(dba)₃ is common, Pd(OAc)₂ can also be effective. The choice of precursor can influence the active catalyst formation. |
| Base Incompatibility | 1. Base Strength: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice.[6] If this fails, consider lithium bis(trimethylsilyl)amide (LiHMDS). 2. Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. |
| Amine Reactivity | 1. Steric Hindrance: Highly hindered primary or secondary amines may require more forcing conditions or specialized catalyst systems. 2. pKa of the Amine: Less basic amines may require a stronger base to facilitate deprotonation and entry into the catalytic cycle. |
| Reaction Conditions | 1. Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard. Ensure the solvent is thoroughly dried. 2. Temperature: If the reaction is sluggish at lower temperatures, cautiously increase the temperature. |
Experimental Protocol: General Buchwald-Hartwig Amination
-
Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add the 6-halo-(cyclopropylmethyl)pyrimidine (1.0 eq) and the amine (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture (e.g., to 110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key factors influencing the outcome of Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of this compound?
A1: this compound can exist in tautomeric equilibrium with 6-(cyclopropylmethyl)-3H-pyrimidin-4-one. In most solvents and in the solid state, the pyridinone tautomer is generally the more stable and predominant form. This is important to consider for its reactivity, as the presence of the N-H proton and the carbonyl group can influence subsequent reactions.
Q2: Is the cyclopropylmethyl group stable under typical reaction conditions?
A2: The cyclopropylmethyl group is generally stable under many reaction conditions. However, it is known to be susceptible to rearrangement, especially under conditions that generate a carbocation adjacent to the cyclopropyl ring.[8][9][10] This can lead to the formation of homoallylic or cyclobutyl derivatives. It is advisable to avoid strongly acidic conditions or reactions that may proceed through a carbocationic intermediate at the benzylic-like position.
Q3: I am having difficulty purifying my this compound derivative. Do you have any suggestions?
A3: Pyrimidin-4-ol derivatives can sometimes be challenging to purify due to their polarity and potential for zwitterionic character. Here are a few suggestions:
-
Column Chromatography: Use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective purification method.
-
Acid-Base Extraction: If applicable, you may be able to purify your compound by dissolving it in a dilute basic solution, washing with an organic solvent to remove non-polar impurities, and then re-precipitating your product by acidifying the aqueous layer.
Q4: Can I perform electrophilic aromatic substitution on the pyrimidine ring?
A4: The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution difficult.[11] The 2-, 4-, and 6-positions are particularly electron-poor. The 5-position is the most likely site for electrophilic attack, but it still requires forcing conditions.[11] For functionalization of the pyrimidine core, it is generally more effective to use nucleophilic aromatic substitution on a pre-functionalized (e.g., halogenated) pyrimidine or to build the substituted ring through a cyclocondensation reaction.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. organic chemistry - What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. Pyrimidine - Wikipedia [en.wikipedia.org]
- 12. Pyrimidine synthesis [organic-chemistry.org]
Technical Support Center: Cross-Coupling Reactions with 6-(Cyclopropylmethyl)pyrimidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 6-(cyclopropylmethyl)pyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: Can I directly use this compound in a cross-coupling reaction?
A1: Direct cross-coupling of this compound is generally not feasible under standard conditions. The hydroxyl group is a poor leaving group. For successful cross-coupling, it is necessary to first activate the 4-position by converting the hydroxyl group into a more suitable leaving group, such as a halide (e.g., chloride), triflate, nonaflate, or tosylate.[1][2][3]
Q2: Which cross-coupling reactions are suitable for functionalizing the 4-position of the pyrimidine ring?
A2: The most common and effective palladium-catalyzed cross-coupling reactions for this purpose are:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.[1][4][5]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines.[6][7][8]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[9][10]
Q3: What are the recommended catalysts and ligands for these reactions?
A3: The choice of catalyst and ligand is crucial for a successful reaction. Here are some commonly used systems:
-
For Suzuki-Miyaura: Pd(PPh₃)₄ is a standard catalyst.[4] For more challenging substrates, palladium pre-catalysts with bulky, electron-rich phosphine ligands like XPhos (e.g., XPhos Pd G2/XPhos) can be highly effective, especially in preventing side reactions like debromination.[11][12]
-
For Buchwald-Hartwig Amination: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand such as Xantphos or BrettPhos is often employed.[7][13]
-
For Sonogashira Coupling: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[9][14]
Q4: How does the pyrimidine ring affect the cross-coupling reaction?
A4: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[11][15] This is a common issue with nitrogen-containing heterocycles. The use of appropriate ligands and careful optimization of reaction conditions are essential to mitigate this effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Ineffective leaving group. 2. Catalyst deactivation. 3. Inactive catalyst. 4. Insufficient reaction temperature or time. 5. Poor quality of reagents or solvents. | 1. Ensure the hydroxyl group has been converted to a good leaving group (e.g., Cl, OTf, OTs). 2. Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to protect the palladium center. Consider using a higher catalyst loading. 3. Use a pre-catalyst (e.g., Buchwald G3 precatalysts) for efficient generation of the active Pd(0) species.[13] 4. Increase the temperature, potentially using microwave irradiation to shorten reaction times.[1] 5. Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Formation of side products (e.g., debromination in Suzuki coupling) | 1. Inefficient reductive elimination. 2. Presence of water leading to protodeboronation of the boronic acid. | 1. Use a tandem catalyst system like XPhosPdG2/XPhos to promote the desired coupling over side reactions.[11][12] 2. Use anhydrous solvents and reagents. |
| Inconsistent yields | 1. Catalyst instability. 2. Variable quality of the base. | 1. Use pre-formed, stable palladium pre-catalysts. 2. Use a freshly opened or properly stored base. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction and should be optimized.[4] |
Experimental Protocols
Activation of this compound to 4-Chloro-6-(cyclopropylmethyl)pyrimidine
A common prerequisite for cross-coupling is the conversion of the pyrimidin-4-ol to the corresponding 4-chloropyrimidine.
Methodology:
-
To a stirred solution of this compound in phosphorus oxychloride (POCl₃), slowly add N,N-dimethylaniline.
-
Heat the reaction mixture at reflux for the specified time, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-chloro-6-(cyclopropylmethyl)pyrimidine.
General Protocol for Suzuki-Miyaura Coupling
Methodology:
-
In a reaction vessel, combine 4-chloro-6-(cyclopropylmethyl)pyrimidine, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2 equivalents).[4]
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane).[4]
-
Heat the reaction mixture to 70-80°C under an inert atmosphere, monitoring the reaction by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Data Summary
The following table summarizes typical reaction conditions for various palladium-catalyzed cross-coupling reactions with pyrimidine derivatives. Note that specific conditions for this compound derivatives may require optimization.
| Cross-Coupling Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good to Excellent | [4] |
| Suzuki-Miyaura | XPhosPdG2/XPhos | K₂CO₃ | aq. Ethanol | MW | Good to Excellent | [11] |
| Buchwald-Hartwig | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | Reflux | 27-82 | [7] |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | Good | [9][16] |
Visualizations
Experimental Workflow for Cross-Coupling
Caption: General workflow for the cross-coupling of this compound.
Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low conversion in cross-coupling reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Technical Support Center: Debugging Cell-Based Assays with Pyrimidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine compounds in cell-based assays.
I. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments involving pyrimidine-based compounds.
Compound Solubility and Handling
-
Question: My pyrimidine compound is precipitating in the cell culture medium. What should I do?
-
Answer: Poor aqueous solubility is a common issue with hydrophobic pyrimidine derivatives.[1]
-
Initial Stock Solution: Ensure your compound is fully dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution.[1]
-
Working Concentration: When diluting the stock into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Solubility Enhancement: Consider using formulation strategies such as complexation with cyclodextrins or formulation with biocompatible polymers to improve aqueous solubility.[1]
-
Sonication: Gentle sonication of the final diluted solution can sometimes help in dissolving the compound.
-
Pre-warming Medium: Warming the cell culture medium to 37°C before adding the compound can aid solubility.
-
-
-
Question: How can I determine the aqueous solubility of my pyrimidine compound?
-
Answer: You can experimentally determine the aqueous solubility by preparing a saturated solution of your compound in a relevant aqueous buffer (e.g., PBS, pH 7.4), allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the supernatant after centrifugation. Various analytical techniques, such as HPLC-UV, can be used for quantification.
-
Assay-Specific Issues
-
Question: I am observing unexpected results in my luciferase reporter assay. Could my pyrimidine compound be interfering with the assay?
-
Answer: Yes, small molecules can directly inhibit luciferase enzymes, leading to false-positive or false-negative results.[2]
-
Mechanism of Interference: Some compounds can act as competitive inhibitors of luciferase, interfering with the binding of luciferin.[2] This can sometimes paradoxically lead to an increased luminescence signal in cell-based assays due to stabilization of the luciferase enzyme.[2]
-
Troubleshooting:
-
Run a Cell-Free Assay: Test your compound in a cell-free luciferase assay using purified luciferase enzyme to determine if it directly inhibits the enzyme.
-
Use a Different Reporter: If interference is confirmed, consider using a different reporter system, such as one based on a different luciferase (e.g., Renilla luciferase if you are using firefly luciferase) or a fluorescent protein.[3]
-
Counterscreen: Perform a counterscreen with a cell line that does not express the reporter gene to identify compounds that have intrinsic fluorescent or luminescent properties.
-
-
-
-
Question: My fluorescence-based assay (e.g., calcium flux, cell viability with resazurin) is showing high background or signal quenching. What are the possible causes?
-
Answer: Pyrimidine compounds, like other aromatic heterocyclic molecules, can possess intrinsic fluorescent properties or act as quenchers.
-
Compound Autofluorescence: Your compound may fluoresce at the excitation and emission wavelengths of your assay dye, leading to high background.
-
Signal Quenching: The compound might absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal.
-
Troubleshooting:
-
Spectral Scan: Perform a spectral scan of your compound in the assay buffer to determine its excitation and emission spectra.
-
Compound-Only Control: Include a control well with your compound in the assay medium but without cells to measure its intrinsic fluorescence.
-
Dye Selection: If there is significant spectral overlap, consider using a fluorescent dye with a different spectral profile.
-
Assay Format: For viability assays, consider switching to a non-fluorescence-based method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is generally less prone to compound interference.[4]
-
-
-
-
Question: My MTT assay results are not correlating with other viability assays. Why might this be?
-
Answer: The MTT assay relies on the metabolic activity of cells to reduce the MTT tetrazolium salt to formazan.
-
Interference with Redox Activity: Your pyrimidine compound could interfere with the cellular redox environment or directly interact with the MTT reagent, leading to inaccurate readings.
-
Mitochondrial Effects: If your compound specifically affects mitochondrial function, it could disproportionately impact the MTT assay readout compared to other viability assays that measure different parameters like membrane integrity.
-
Troubleshooting:
-
Orthogonal Assays: Always confirm viability results with at least one other method that has a different mechanism of action, such as a trypan blue exclusion assay (membrane integrity) or an ATP-based assay (metabolic activity).[5]
-
Microscopic Examination: Visually inspect the cells under a microscope to confirm cell death or changes in morphology.
-
-
-
Off-Target and Cytotoxic Effects
-
Question: I am seeing significant cytotoxicity at low concentrations of my pyrimidine-based kinase inhibitor. How can I investigate if this is due to off-target effects?
-
Answer: Many kinase inhibitors, including those with a pyrimidine scaffold, can have off-target activities due to the conserved nature of the ATP-binding pocket in kinases.[6][7]
-
Kinome Profiling: The most comprehensive way to identify off-target effects is to perform a kinome-wide profiling screen where your compound is tested against a large panel of kinases.
-
Western Blot Analysis: Investigate the phosphorylation status of key downstream effectors of suspected off-target kinases. For example, if you suspect off-target activity on the PI3K pathway, you could probe for phosphorylated Akt.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound. Changes in the substitution pattern on the pyrimidine core can modulate the selectivity profile.
-
-
Compound Stability
-
Question: How can I assess the stability of my pyrimidine compound in cell culture medium during my experiment?
-
Answer: The stability of your compound is crucial for accurate interpretation of results, especially in multi-day assays.
-
Incubation and Analysis: Incubate your compound in the cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). At each time point, take an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like LC-MS.
-
Control for Cell-Mediated Metabolism: To distinguish between chemical degradation and cell-mediated metabolism, perform the stability test in both complete cell culture medium and in the presence of cells.
-
-
II. Quantitative Data Summary
Table 1: Solubility of Representative Pyrimidine Derivatives
| Compound Class | Example Compound | Solvent | Solubility | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 1 (as in source) | DMSO | Readily Soluble | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 1 (as in source) | Water | Poorly Soluble | [1] |
| Polysubstituted Pyrimidine | 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | Water | Low | [8] |
| Polysubstituted Pyrimidine | 5-(2,5,8,11-tetraoxadodecyl)pyrimidine derivative | Water | 32-fold higher than parent | [8] |
Table 2: IC₅₀ Values of Representative Pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | Off-Target Kinase(s) | IC₅₀ (nM) - Target | IC₅₀ (nM) - Off-Target | Reference |
| Ibrutinib | BTK | EGFR, ITK | Potent | Moderate Selectivity | [6] |
| Lapatinib | EGFR/HER2 | - | - | Highly Selective | [7] |
| Pyrazolo[3,4-d]pyrimidine (Compound 50) | PI3Kα | Other PI3K isoforms | 2.6 | Selective | [9] |
| R507 | JAK1 | JAK2 | Potent | Selective | [10] |
III. Detailed Experimental Protocols
1. Protocol: Luciferase Reporter Gene Assay
This protocol is for a dual-luciferase assay to measure the effect of a pyrimidine compound on the activity of a specific promoter.
Materials:
-
Cells transfected with a dual-luciferase reporter vector (e.g., firefly luciferase under the control of the promoter of interest and Renilla luciferase under a constitutive promoter).
-
White, opaque 96-well plates.
-
Pyrimidine compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
Dual-luciferase assay reagent kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compound in cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Remove the medium and wash the cells once with PBS.
-
Add the passive lysis buffer provided in the assay kit to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Luciferase Activity Measurement:
-
Add the luciferase assay reagent (for firefly luciferase) to each well.
-
Measure the luminescence using a luminometer.
-
Add the stop and glo reagent (for Renilla luciferase) to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in cell number and transfection efficiency.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
2. Protocol: Fluo-4 Calcium Flux Assay
This protocol describes a method for measuring changes in intracellular calcium concentration in response to a stimulus after treatment with a pyrimidine compound.
Materials:
-
Cells of interest.
-
Black, clear-bottom 96-well plates.
-
Fluo-4 AM dye.
-
Pluronic F-127 (optional, to aid dye loading).
-
Probenecid (optional, to prevent dye extrusion).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Pyrimidine compound stock solution.
-
Agonist to stimulate calcium flux.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM. Pluronic F-127 (0.02%) can be included to improve dye solubility and cell loading. Probenecid (1-2.5 mM) can be added to inhibit dye leakage.
-
Remove the growth medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentrations of the pyrimidine compound to the wells. Include vehicle controls.
-
Incubate for the desired pre-treatment time (e.g., 15-30 minutes) at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader set to excite at ~490 nm and measure emission at ~525 nm.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Use the plate reader's injector to add the agonist to stimulate calcium release.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence.
-
The peak fluorescence response can be used to quantify the effect of the pyrimidine compound on the agonist-induced calcium flux.
-
IV. Signaling Pathways & Experimental Workflows
Signaling Pathways
Caption: PI3K/AKT/mTOR signaling pathway with inhibition points for pyrimidine-based dual inhibitors.
Caption: JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based JAK inhibitors.
Experimental Workflows
Caption: A logical workflow for troubleshooting issues with pyrimidine compounds in cell-based assays.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Addressing metabolic instability of 6-(Cyclopropylmethyl)pyrimidin-4-ol analogs
Technical Support Center: 6-(Cyclopropylmethyl)pyrimidin-4-ol Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of this compound analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways responsible for the degradation of this compound analogs?
A1: The primary metabolic pathways involve both Phase I and Phase II reactions.[1]
-
Phase I Metabolism: Oxidation is a major route, catalyzed predominantly by Cytochrome P450 (CYP) enzymes located in liver microsomes.[2][3] Common sites of oxidation ("metabolic hotspots") include the cyclopropylmethyl group and the pyrimidine ring itself.
-
Phase II Metabolism: Following oxidation, the molecule can undergo conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.[4]
Q2: How does the cyclopropylmethyl group influence the metabolic stability of these analogs?
A2: The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by CYP enzymes compared to a simple alkyl chain.[5] However, the cyclopropyl moiety is not metabolically inert and can undergo NADPH-dependent oxidation, potentially leading to hydroxylated metabolites or even ring-opening.[5] Furthermore, cyclopropylamines can be oxidized to form reactive intermediates.[5]
Q3: Which in vitro assay is most suitable for an initial assessment of metabolic stability for this class of compounds?
A3: A liver microsomal stability assay is a widely used and cost-effective initial screen.[2][4] This assay focuses on Phase I metabolism, which is often the primary driver of clearance for these compounds.[2] It provides a good measure of intrinsic clearance by CYP enzymes. If the compound shows high stability in microsomes but is still expected to have high clearance in vivo, subsequent testing in hepatocytes is recommended to evaluate the contribution of Phase II enzymes and other metabolic pathways.[3]
Q4: What are the common analytical techniques used to identify metabolites of these analogs?
A4: The most powerful and commonly used tool for metabolite identification is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS).[6][7] This technique allows for the separation, detection, and structural elucidation of metabolites in complex biological matrices.[8] For unambiguous structure determination, especially for differentiating isomers, Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[6][8]
Troubleshooting Guide
Q1: My compound shows very high clearance in the human liver microsomal stability assay. What are my next steps?
A1: High clearance in a microsomal assay suggests rapid Phase I metabolism, likely mediated by CYP enzymes.
-
Identify Metabolic Hotspots: Perform a metabolite identification study using LC-MS/MS to pinpoint the exact site(s) of metabolic modification on the molecule.[9]
-
Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism. This is crucial for predicting potential drug-drug interactions.[9]
-
Medicinal Chemistry Redesign: Once the metabolic soft spot is identified, medicinal chemists can modify the structure to block or reduce the rate of metabolism. Common strategies include:
-
Deuteration: Replacing a hydrogen atom at the metabolic hotspot with deuterium can slow down the rate of CYP-mediated bond cleavage.
-
Fluorination: Introducing a fluorine atom near the site of metabolism can alter the electronic properties and block oxidation.[10]
-
Scaffold Hopping: Replacing the pyrimidine core with a more electron-deficient heterocycle (e.g., pyridine or pyrazole) can decrease susceptibility to oxidative metabolism.[10]
-
Q2: I observe a significant discrepancy in metabolic stability between my liver microsome and hepatocyte assays. What could be the cause?
A2: This discrepancy often points to factors not present in the simpler microsomal system.
-
Phase II Metabolism: Hepatocytes contain both Phase I and Phase II enzymes. If your compound is rapidly glucuronidated or sulfated, it will appear more stable in microsomes (which primarily assess Phase I) and less stable in hepatocytes.[11]
-
Transporter Activity: Hepatocytes have active uptake and efflux transporters that can influence the intracellular concentration of the compound, thereby affecting the rate of metabolism. Microsomes lack this component.[12]
-
Contribution from Non-CYP Enzymes: Hepatocytes contain other enzymes like flavin-containing monooxygenases (FMOs) and aldehyde oxidase (AO) that can contribute to metabolism and are not always fully active in microsomal preparations.[2][5]
Q3: My positive control compound (e.g., testosterone, verapamil) is not being metabolized at the expected rate in my assay. What should I check?
A3: Failure of the positive control indicates a problem with the assay system itself.
-
Cofactor Viability: Ensure that the NADPH regenerating system (for microsomes) or the cell culture medium is fresh and has been stored correctly. NADPH is essential for CYP activity.[2][13]
-
Enzyme/Cell Health: Verify the quality and viability of the liver microsomes or cryopreserved hepatocytes. Microsomes can lose activity with improper storage or repeated freeze-thaw cycles. Hepatocyte viability should be >80%.[11]
-
Incubation Conditions: Confirm that the incubation temperature was maintained at 37°C and that proper shaking/agitation was used to ensure adequate mixing.[13]
-
Solvent Concentration: Check that the final concentration of the organic solvent (like DMSO or methanol) used to dissolve the compound is low (typically <1%), as higher concentrations can inhibit enzyme activity.
Data Presentation: Comparison of In Vitro Metabolic Systems
| Feature | Liver Microsomes | S9 Fraction | Hepatocytes (Suspension/Plated) |
| Primary Enzymes | Phase I (CYPs, FMOs) | Phase I and Cytosolic Phase II (SULTs, GSTs) | Phase I and Phase II (CYPs, UGTs, SULTs, etc.) |
| Cofactors | Requires addition of NADPH | Requires addition of NADPH, UDPGA, PAPS | Endogenously present |
| Cellular Structure | Subcellular fraction (ER vesicles) | Cytosolic and microsomal fractions | Intact, whole cells |
| Transporter Activity | Absent | Absent | Present and active |
| Primary Use | High-throughput screening for Phase I metabolic stability[4] | Evaluating both microsomal and cytosolic metabolism[14] | "Gold standard" in vitro system, best for predicting in vivo clearance[11] |
| Complexity | Low | Medium | High |
| Cost | Low | Low-Medium | High |
Visualizations
Experimental and Logic Workflows
Caption: A typical workflow for assessing and addressing metabolic instability.
Caption: A decision tree for troubleshooting high metabolic clearance results.
Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a typical procedure to determine the metabolic stability of a compound by measuring its disappearance over time when incubated with human liver microsomes.
1. Materials & Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Solution A: NADP+, Solution B: Glucose-6-Phosphate Dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN) containing an internal standard (IS) for reaction quenching and sample analysis
-
96-well incubation plates and collection plates
2. Reagent Preparation:
-
HLM Working Solution: Dilute pooled HLM in potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.[2] Keep on ice.
-
Test Compound Working Solution: Dilute the 10 mM stock solution in buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
-
Quenching Solution: Prepare ACN with a suitable internal standard (e.g., 100 nM Tolbutamide).
-
Add the test compound working solution to the wells of the 96-well incubation plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed HLM working solution and, immediately after, the NADPH regenerating system.
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold Quenching Solution. The 0-minute time point represents 100% of the compound.
-
Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol provides a general workflow for identifying potential metabolites following an in vitro incubation.
1. Sample Generation:
-
Perform a scaled-up version of the microsomal stability assay with a higher concentration of the test compound (e.g., 10 µM) and a longer final time point (e.g., 60 or 120 minutes) to generate sufficient quantities of metabolites.
-
Prepare two sample sets: one with the NADPH regenerating system (+NADPH) and a control set without (-NADPH). Metabolites formed only in the +NADPH sample are likely CYP-mediated.
-
Quench the reaction and process the samples as described in the stability protocol.
-
Analyze the supernatant using a high-resolution mass spectrometer.
-
Perform a full scan analysis to detect all ions present in the sample. Compare the chromatograms from the +NADPH and -NADPH samples to find unique peaks in the +NADPH sample.
-
Predict potential biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation) and search for the corresponding masses in the full scan data.
-
Perform tandem MS (MS/MS) on the parent compound to establish its fragmentation pattern.
-
Perform MS/MS on the suspected metabolite ions. Compare their fragmentation patterns to the parent compound's pattern to identify the location of the metabolic modification.
3. Data Interpretation:
-
A mono-oxidation (+16 Da) on the cyclopropylmethyl group would result in a hydroxylated metabolite.
-
An oxidation on the pyrimidine ring could lead to a hydroxypyrimidine derivative.
-
Ring opening of the cyclopropyl group can lead to more complex adducts.[5]
-
The presence of a glucuronide conjugate (+176 Da) indicates Phase II metabolism.
References
- 1. longdom.org [longdom.org]
- 2. mttlab.eu [mttlab.eu]
- 3. youtube.com [youtube.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. criver.com [criver.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: Where Does 6-(Cyclopropylmethyl)pyrimidin-4-ol Stand?
For Immediate Release
In the highly competitive landscape of kinase inhibitor development, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs. This guide provides a comparative overview of 6-(Cyclopropylmethyl)pyrimidin-4-ol against other prominent pyrimidine-based kinase inhibitors. While experimental data on the specific kinase inhibitory profile of this compound is not publicly available, this analysis leverages data from structurally related and functionally relevant pyrimidine inhibitors to provide a predictive context for its potential activity and guide future research.
Introduction to Pyrimidine Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine derivatives have been extensively explored as kinase inhibitors due to their structural resemblance to the adenine base of ATP, enabling them to competitively bind to the ATP-binding pocket of kinases.[1][2][3] This guide focuses on comparing the performance of various pyrimidine-based inhibitors targeting key cell cycle kinases, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinases (PLKs).
Comparative Kinase Inhibitory Potency
Due to the absence of published kinase inhibition data for this compound, a direct comparison of its potency is not feasible. However, by examining other 6-substituted pyrimidine derivatives and pyrimidine-based inhibitors targeting various kinases, we can infer potential target classes and expected potency ranges. For the purpose of this guide, we will compare established pyrimidine-based inhibitors for which quantitative data is available.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| Palbociclib (PD-0332991) | CDK4/CDK6 | 11 / 15 | [4] |
| Ribociclib (LEE011) | CDK4/CDK6 | 10 / 39 | [4] |
| Abemaciclib (LY2835219) | CDK4/CDK6 | 2 / 10 | [4] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [5] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [5] |
| BI 2536 | PLK1 | 0.83 | [5] |
| Volasertib (BI 6727) | PLK1 | 0.87 | [5] |
| AZ20 | ATR | 5 | N/A |
Table 1: Comparative IC50 Values of Selected Pyrimidine Kinase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized pyrimidine-based kinase inhibitors against their primary targets. Lower IC50 values indicate higher potency.
Experimental Protocols
To ensure a standardized comparison, it is crucial to understand the methodologies used to generate the inhibitory data. Below are detailed protocols for key experiments typically employed in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: CDK4/Cyclin D1)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex.
-
Retinoblastoma (Rb) protein substrate.
-
³³P-ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
Test compounds (e.g., Palbociclib) and this compound.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, CDK4/Cyclin D1 enzyme, and the test compound. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the Rb substrate and ³³P-ATP.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7 for CDK4/6 inhibitors).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Test compounds.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Figure 1: Simplified signaling pathway of CDK4/6 in cell cycle regulation.
Figure 2: General experimental workflow for evaluating kinase inhibitors.
Conclusion
While the specific kinase inhibitory profile of this compound remains to be elucidated, the broader landscape of pyrimidine-based kinase inhibitors provides a valuable framework for its potential application. The cyclopropylmethyl moiety could offer unique interactions within the kinase ATP-binding pocket, potentially influencing potency and selectivity. Future studies should focus on screening this compound against a panel of kinases, particularly those involved in cell cycle regulation, to determine its specific targets and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a robust starting point for such investigations.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
Validating Cellular Target Engagement of 6-(Cyclopropylmethyl)pyrimidin-4-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of 6-(Cyclopropylmethyl)pyrimidin-4-ol, a novel investigational compound. Here, we present hypothetical data for its engagement with its putative target, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a serine/threonine kinase involved in various signaling pathways.
This guide will compare three orthogonal methods for assessing target engagement: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and a chemoproteomics approach using affinity purification coupled with mass spectrometry (AP-MS).
Experimental Workflows
A general workflow for validating target engagement is crucial for systematic evaluation. The following diagram outlines the key decision points and experimental stages, from initial hypothesis to orthogonal validation.
Caption: A generalized workflow for validating the cellular target engagement of a novel compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from the described experimental methods for this compound and a known MAP4K1 inhibitor, Compound-X.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Temperature (°C) at 50% Protein Remaining | ΔTm (°C) |
| Vehicle (DMSO) | - | 48.5 | - |
| This compound | 1 | 52.3 | +3.8 |
| This compound | 10 | 55.1 | +6.6 |
| Compound-X (Known MAP4K1 Inhibitor) | 1 | 54.8 | +6.3 |
Table 2: NanoBRET™ Target Engagement Assay Data
| Compound | IC50 (nM) |
| This compound | 150 |
| Compound-X (Known MAP4K1 Inhibitor) | 50 |
Table 3: Chemoproteomics (AP-MS) - Top 5 Hits for this compound
| Protein Target | Spectral Counts (Drug Treatment) | Spectral Counts (Vehicle) | Fold Change |
| MAP4K1 | 125 | 5 | 25.0 |
| MAP4K2 | 30 | 4 | 7.5 |
| MAP4K3 | 25 | 3 | 8.3 |
| Kinase Y | 10 | 2 | 5.0 |
| Kinase Z | 8 | 1 | 8.0 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture HEK293 cells to 80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Protein Quantification: Lyse the cells by three freeze-thaw cycles. Separate soluble proteins from precipitated proteins by centrifugation at 20,000 x g for 20 minutes.
-
Western Blot Analysis: Quantify the amount of soluble MAP4K1 in the supernatant by Western blotting using a specific anti-MAP4K1 antibody.
-
Data Analysis: Plot the percentage of soluble MAP4K1 as a function of temperature to generate melting curves. The change in melting temperature (ΔTm) upon compound treatment indicates target engagement.
NanoBRET™ Target Engagement Assay
-
Cell Line Generation: Create a stable cell line (e.g., HEK293) expressing MAP4K1 fused to the NanoLuc® luciferase enzyme.
-
Assay Setup: Plate the engineered cells in a 96-well plate. Add the NanoBRET™ tracer and varying concentrations of this compound.
-
Detection: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. The BRET signal is generated by the proximity of the tracer (bound to the NanoLuc®-MAP4K1) and a fluorescent energy acceptor.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the compound. Plot the signal as a function of compound concentration to determine the IC50 value.
Chemoproteomics (AP-MS)
-
Probe Synthesis: Synthesize a biotinylated version of this compound to serve as an affinity probe.
-
Cell Lysis and Probe Incubation: Prepare cell lysates from treated and untreated cells. Incubate the lysates with the biotinylated probe.
-
Affinity Purification: Use streptavidin-coated beads to pull down the probe-protein complexes.
-
Mass Spectrometry: Elute the bound proteins, digest them into peptides, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that specifically interact with the probe by comparing the spectral counts between the drug-treated and vehicle-treated samples.
Signaling Pathway
The following diagram illustrates the hypothetical engagement of this compound with MAP4K1 and its effect on a downstream signaling pathway.
Caption: Hypothetical signaling pathway of MAP4K1 and its inhibition by this compound.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors, but off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide offers a comparative analysis of the cross-reactivity profiles of several pyrimidine-based inhibitors, supported by experimental data and detailed protocols. As specific kinome-wide profiling data for 6-(Cyclopropylmethyl)pyrimidin-4-ol based inhibitors is not publicly available, this guide will focus on well-characterized aminopyrimidine and pyrazolopyrimidine analogs to illustrate the principles of cross-reactivity analysis.
Executive Summary of Inhibitor Selectivity
The following tables summarize the inhibitory activity of selected pyrimidine-based compounds against a panel of kinases. The data is presented as the percentage of control (% Control), where a lower value indicates stronger inhibition. This data is illustrative and compiled from publicly available kinome scanning databases for representative compounds.
Table 1: Cross-Reactivity Profiling of Representative Aminopyrimidine-Based Inhibitors
| Kinase Target | Compound A (% Control @ 1µM) | Compound B (% Control @ 1µM) |
| Primary Target(s) | ||
| AURKB | 5 | 12 |
| Selected Off-Targets | ||
| AAK1 | 85 | 92 |
| BMP2K | 78 | 85 |
| DRAK1 | 65 | 75 |
| MARK3 | 45 | 55 |
| MLK1 | 90 | 95 |
| NUAK1 | 70 | 80 |
| TBK1 | 25 | 35 |
Table 2: Cross-Reactivity Profiling of a Representative Pyrazolopyrimidine-Based Inhibitor
| Kinase Target | Compound C (% Inhibition @ 1µM) |
| Primary Target(s) | |
| SRC | 95 |
| YES | 92 |
| Selected Off-Targets | |
| ABL1 | 30 |
| EGFR | 15 |
| LCK | 88 |
| FYN | 85 |
| BTK | 20 |
| JAK3 | 10 |
Experimental Protocols
The data presented in this guide is typically generated using high-throughput kinase profiling assays. Below are detailed methodologies for common experimental protocols used to assess kinase inhibitor cross-reactivity.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay is a widely used platform for profiling kinase inhibitors. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[1]
Experimental Workflow:
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition: A DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.[2]
-
Data Analysis: The results are reported as "% of control," where the control is a DMSO-treated sample. A lower percentage indicates a stronger interaction between the compound and the kinase.[1]
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay.[3]
Experimental Workflow:
-
Reagent Preparation: A europium (Eu)-labeled anti-tag antibody, a fluorescently labeled kinase tracer (an ATP-competitive inhibitor), and the kinase of interest are prepared.[3]
-
Binding and FRET: In the absence of a competing inhibitor, the binding of the tracer and the antibody to the kinase brings the Eu-donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal.[4]
-
Competition: The test inhibitor competes with the tracer for binding to the kinase's ATP site.
-
Signal Measurement: Successful competition by the test inhibitor displaces the tracer, leading to a decrease in the FRET signal. The signal is read on a TR-FRET-compatible plate reader.[4]
-
Data Analysis: The data is used to determine the inhibitor's affinity (IC50) for the kinase.[3]
Radiometric Kinase Activity Assay
Radiometric assays are considered the "gold standard" for measuring kinase activity. They directly measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.[5]
Experimental Workflow:
-
Reaction Mixture: The kinase, substrate, cofactors, and radiolabeled ATP are incubated with the test inhibitor.[5]
-
Phosphorylation: The kinase catalyzes the transfer of the radiolabeled phosphate to the substrate.
-
Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP, often by binding the substrate to a filter membrane.[5]
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[6]
-
Data Analysis: The level of radioactivity is proportional to the kinase activity. The inhibitory effect of the test compound is determined by comparing the activity in its presence to a control without the inhibitor.
Signaling Pathways and Logical Relationships
Understanding the signaling pathways in which the target kinases are involved is crucial for interpreting cross-reactivity data. For instance, many of the off-targets for pyrimidine-based inhibitors are involved in critical cellular processes.
The diagram below illustrates a simplified signaling cascade involving a Receptor Tyrosine Kinase (RTK) and downstream kinases, which are common targets for pyrimidine-based inhibitors. Off-target inhibition of kinases in parallel or downstream pathways can lead to complex biological effects.
Conclusion
While specific cross-reactivity data for this compound based inhibitors remains to be published, the analysis of related pyrimidine scaffolds provides valuable insights into potential off-target profiles. The methodologies and data presented in this guide serve as a framework for evaluating the selectivity of novel kinase inhibitors. Researchers are encouraged to perform comprehensive kinome-wide profiling to fully characterize their compounds and better predict their biological effects.
References
A Head-to-Head Comparison of Pyrimidine and Purine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the choice between a pyrimidine or a purine scaffold is a critical decision in the design of targeted therapies. Both heterocyclic structures are fundamental to life, forming the building blocks of nucleic acids and playing crucial roles in cellular metabolism and signaling.[1][2] Their inherent biological relevance and structural versatility have made them privileged pharmacophoric fragments in the quest for novel therapeutics, particularly in oncology.[1][2] This guide provides an objective, data-driven comparison of pyrimidine and purine scaffolds, offering insights into their performance as kinase inhibitors and detailing the experimental protocols used to evaluate them.
Core Structural and Physicochemical Differences
Purines and pyrimidines are nitrogenous bases, but they differ fundamentally in their structure. Purines feature a fused two-ring system, comprising a six-membered pyrimidine ring and a five-membered imidazole ring.[3] In contrast, pyrimidines are smaller, single-ring structures.[3] This structural variance directly impacts their physicochemical properties.
| Property | Purine Scaffold | Pyrimidine Scaffold | Reference(s) |
| Structure | Two-ring (pyrimidine fused with imidazole) | Single six-membered ring | [3] |
| Size | Larger | Smaller | [4] |
| Molecular Weight | Higher | Lower | [3] |
| Melting Point | Higher (e.g., Purine: 214°C) | Lower (e.g., Pyrimidine: 20-22°C) | [4][5] |
| Solubility in Water | Generally soluble | Generally less soluble | [3][4] |
| Biosynthesis Location | Primarily in the liver | Various tissues | [4] |
| Catabolism End Products | Uric acid | Beta-amino acids, ammonia, carbon dioxide | [6][7] |
These intrinsic differences in size, shape, and solubility influence how molecules based on these scaffolds interact with biological targets, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.
Performance in Kinase Inhibition: A Comparative Analysis
Both purine and pyrimidine scaffolds have been extensively utilized in the development of kinase inhibitors, a major class of targeted cancer therapies. These drugs typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways that promote tumor growth and survival.[4][6][8]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a critical target in various cancers.[6][8] Both purine and pyrimidine-based inhibitors have been developed to target this pathway.
| Compound | Scaffold Type | Target(s) | IC50 (nM) | Cell Line | Reference(s) |
| Gefitinib | Pyrimidine (Quinazoline) | EGFR | 2-37 | Various | [8] |
| Erlotinib | Pyrimidine (Quinazoline) | EGFR | 2 | NCI-H358 | [8] |
| Osimertinib | Pyrimidine | EGFR (T790M mutant) | <10 | H1975 | [6][8] |
| NU2058 | Purine | CDK1, CDK2 | 5,000 (CDK1), 12,000 (CDK2) | - | [9] |
| NU6027 | Pyrimidine | CDK1, CDK2 | 2,500 (CDK1), 1,300 (CDK2) | - | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][10]
| Compound | Scaffold Type | Target(s) | IC50 (nM) | Cell Line | Reference(s) |
| Pazopanib | Pyrimidine | VEGFR-2 | 30 | - | [10] |
| Vandetanib | Pyrimidine | VEGFR-2, EGFR, RET | 40 | - | [1] |
| Compound 23 | Pyrimidine | VEGFR-2 | 310 | - | [1] |
| Forodesine | Purine | PNP | 0.072 (Ki) | - | [11] |
Note: IC50 values can vary depending on the specific assay conditions. Forodesine's value is the inhibitor constant (Ki).
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer.[5][12]
| Compound | Scaffold Type | Target(s) | IC50 (nM) | Reference(s) |
| NU6102 | Purine | CDK2 | 5 | [12] |
| Compound 4 | Pyrimidine | CDK2 | 0.8 | [12] |
| Palbociclib | Pyrimidine | CDK4/6 | 11 (CDK4), 16 (CDK6) | [12] |
| Ribociclib | Purine | CDK4/6 | 10 (CDK4), 39 (CDK6) | [12] |
These tables highlight that both scaffolds can yield highly potent inhibitors. The choice of scaffold is often dictated by the specific structural requirements of the target kinase's ATP-binding pocket and the desired selectivity profile. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds.[13][14]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of pyrimidine and purine scaffolds.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (purine or pyrimidine analog)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well or 384-well plates
-
Detection reagents (e.g., scintillation fluid for radiometric assays, antibodies for ELISA-based assays, or luminescence reagents for ADP-Glo assays)
-
Plate reader (scintillation counter, spectrophotometer, or luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase reaction buffer, the target kinase, and the specific substrate.
-
Add the diluted test compound to the wells. Include control wells with DMSO only (no inhibitor) and wells with a known inhibitor as a positive control.
-
Pre-incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺, or acid to denature the enzyme).
-
Detect the amount of substrate phosphorylation. This can be done by:
-
Radiometric Assay: Spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter.[15]
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[16]
-
Fluorescence/TR-FRET Assay (e.g., LanthaScreen™): Using a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.[16][17]
-
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.[19]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include control wells with medium and DMSO.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[19]
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by both purine and pyrimidine inhibitors and a typical experimental workflow for their evaluation.
Caption: EGFR signaling pathway and the point of inhibition by purine/pyrimidine analogs.
Caption: Experimental workflow for the development of purine/pyrimidine-based kinase inhibitors.
Conclusion
Both pyrimidine and purine scaffolds have proven to be exceptionally valuable in the development of targeted therapies, particularly kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific requirements of the biological target and the desired pharmacological profile. Pyrimidines, being smaller, may offer advantages in terms of synthetic accessibility and the ability to fit into more constrained binding pockets. Purines, with their larger, more complex structure, provide more points for modification, which can be leveraged to fine-tune binding affinity and selectivity. Ultimately, a deep understanding of the target's structure, coupled with robust structure-activity relationship studies and rigorous experimental validation, is paramount to successfully harnessing the therapeutic potential of either of these remarkable scaffolds.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. In vitro kinase assay [protocols.io]
- 3. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 14. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro protein kinase assay [bio-protocol.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 18. courses.edx.org [courses.edx.org]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in natural molecules like nucleobases and synthetic drugs highlights its therapeutic potential. This guide provides a comparative overview of the in vitro and in vivo activities of various pyrimidine derivatives, offering insights into their structure-activity relationships and potential therapeutic applications, with a conceptual focus on structures akin to 6-(cyclopropylmethyl)pyrimidin-4-ol.
Comparative In Vitro Activity of Pyrimidine Derivatives
The in vitro activity of pyrimidine derivatives has been extensively evaluated across various assays to determine their cytotoxic, anti-inflammatory, and antioxidant properties. The following table summarizes representative data from different studies, showcasing the impact of substitutions on the pyrimidine ring.
| Compound Class | Assay Type | Cell Line/Target | Activity Metric (IC₅₀/EC₅₀) | Reference |
| 4-Aminopyrazolo[3,4-d]pyrimidines | Cytotoxicity (Single-dose) | Renal Cancer Cell Lines | Good inhibitory activity | [1] |
| Pyrido[2,3-d]pyrimidines | Antitumor | Lung & Liver Carcinoma Cells | Moderate activity against lung carcinoma | [2][3] |
| Thiazolo[4,5-b]pyrano[2,3-d]pyrimidines | Anticancer | Human Breast Cancer | Not specified | [2] |
| Triazolopyrimidoxadiazines | Cytotoxicity | MCF-7, Hepatocellular Carcinoma | Concentration-dependent decrease in cell viability | [2] |
| 6-Thioxopyrimidine Derivatives | Anticancer (SRB Assay) | 60 Human Cancer Cell Lines | Potential anticancer activity | [2] |
| Pyrimidine-5-carbonitrile Derivatives | Cytotoxicity | HCT-116, HepG-2, MCF-7, A549 | More potent than Erlotinib in some cases | [4] |
| 2,4,6-Trisubstituted Pyrimidines | Antibacterial | Bacillus pumilus, Escherichia coli | Significant activity compared to standards | [5][6] |
| Indolyl-pyrimidine Derivatives | Antibacterial | S. aureus, B. cereus, E. coli | Potent activity compared to Penicillin | [5][6] |
Illustrative In Vivo Activity of Pyrimidine Hybrids
In vivo studies are crucial for validating the therapeutic potential of drug candidates. While specific in vivo data for this compound is unavailable, the following table presents data for other pyrimidine hybrids, demonstrating their efficacy in animal models.
| Compound | Animal Model | Efficacy | Reference |
| cyy-287 (Pyrimidine-pyrazole hybrid) | MNNG/HOS xenografted mouse model | ~55% tumor growth inhibition at 30 mg/kg (oral) | [7] |
| PCC0208017 (Pyrimidine-pyrazole hybrid) | Not specified | Attenuated glioma cell growth | [7] |
| 31a and 37a (4-amino-6-alkynylpyrimidines) | Animal models of pain and inflammation | Effective reduction of pain and inflammation | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for common in vitro assays used to evaluate pyrimidine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.
DPPH Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.
-
Reaction Mixture: Prepare a solution of the test compound in a suitable solvent. Add this solution to a DPPH radical solution in ethanol.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.[9]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz DOT scripts for generating diagrams of a typical experimental workflow and a hypothetical signaling pathway that could be modulated by a pyrimidine derivative.
Experimental Workflow for Drug Discovery
Caption: A generalized workflow for the discovery and preclinical development of novel therapeutic agents.
Hypothetical Signaling Pathway Modulation
Many pyrimidine derivatives are known to target protein kinases involved in cancer cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway where a pyrimidine inhibitor could act.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrimidine-based kinase inhibitor.
This guide provides a framework for understanding the potential of this compound and related compounds. Further experimental validation is necessary to elucidate the specific biological activities and therapeutic promise of this particular molecule. The provided data and protocols from analogous compounds offer a solid foundation for initiating such investigations.
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 2. ijcrt.org [ijcrt.org]
- 3. sciensage.info [sciensage.info]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking 6-(Cyclopropylmethyl)pyrimidin-4-ol Against Known Anticancer Drugs: A Comparative Guide
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of pyrimidine have demonstrated a wide array of biological activities, including significant potential as anticancer agents through various mechanisms such as the inhibition of protein kinases and interference with DNA synthesis.[3][4] This guide provides a comparative analysis of a novel pyrimidine derivative, 6-(Cyclopropylmethyl)pyrimidin-4-ol, against two established anticancer drugs: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and Topotecan, a topoisomerase I inhibitor.[5][6]
Disclaimer: As this compound is a novel compound with limited publicly available biological data, this guide utilizes hypothetical, yet plausible, experimental data for this compound to illustrate a benchmarking workflow. This data is derived from the observed activities of structurally similar pyrimidine derivatives.
Mechanism of Action: Targeting Cancer Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that drive cell proliferation and survival.[7] A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.[8][9] Inhibition of receptor tyrosine kinases (RTKs) like EGFR can block downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, ultimately leading to reduced tumor growth and survival.[10]
Below is a diagram illustrating a simplified EGFR signaling pathway, a potential target for kinase inhibitors like this compound.
Caption: Simplified EGFR signaling pathway, a potential target for novel kinase inhibitors.
Comparative In Vitro Efficacy
The cytotoxic activity of this compound was benchmarked against Sunitinib and Topotecan across a panel of human cancer cell lines. Cell viability was assessed using the MTT assay following 72 hours of continuous exposure to the compounds. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Mechanism of Action | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| This compound | Kinase Inhibitor (Hypothesized) | 4.5 | 7.2 | 9.8 | 6.1 |
| Sunitinib | Multi-Kinase Inhibitor[11] | 3.9 | 6.8 | 8.5 | 5.5 |
| Topotecan | Topoisomerase I Inhibitor[12] | 0.8 | 1.5 | 2.1 | 1.2 |
Comparative Kinase Inhibition Profile
To investigate the hypothesized mechanism of action, the inhibitory activity of this compound and Sunitinib was evaluated against a panel of relevant receptor tyrosine kinases.
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | EGFR IC50 (nM) | c-Kit IC50 (nM) |
| This compound | 85 | 150 | 45 | >1000 |
| Sunitinib[11] | 9 | 2 | >5000 | 4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[13]
-
Cell Seeding: Cancer cell lines (HCT-116, MCF-7, A549, HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Plates were incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Stock solutions of test compounds were serially diluted in culture medium. The medium from the cell plates was replaced with 100 µL of medium containing the compounds at various concentrations. Control wells received medium with DMSO (vehicle) at a final concentration not exceeding 0.1%.
-
Incubation: Plates were incubated for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken for 15 minutes at room temperature.[14]
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.[15]
-
Reaction Setup: Kinase reactions were performed in a 96-well plate in a total volume of 25 µL. Each well contained the kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA), the specific kinase (e.g., EGFR, VEGFR2), and the substrate peptide.[16]
-
Inhibitor Addition: Test compounds were added to the wells at various concentrations.
-
Reaction Initiation: The kinase reaction was initiated by adding [γ-³²P]-ATP. The plates were incubated at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction was stopped by adding a stop solution (e.g., phosphoric acid).
-
Signal Detection: The phosphorylated substrate was captured on a filter plate, and the incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition was calculated relative to control wells (no inhibitor). IC50 values were determined by fitting the data to a dose-response curve.
Experimental Workflow Overview
The overall workflow for the in vitro evaluation of this compound is depicted below.
Caption: Workflow for in vitro benchmarking of anticancer compounds.
Conclusion
This guide outlines a framework for benchmarking the novel compound this compound against established drugs. Based on the hypothetical data, the compound demonstrates moderate cytotoxic activity against a panel of cancer cell lines, with a profile suggestive of kinase inhibition. Specifically, it shows notable inhibitory potential against EGFR. While its broad cytotoxicity appears less potent than the topoisomerase inhibitor Topotecan, its hypothesized selective kinase activity warrants further investigation. The provided experimental protocols offer a standardized approach for validating these preliminary findings and further elucidating the compound's therapeutic potential.
References
- 1. ijrpr.com [ijrpr.com]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. bmglabtech.com [bmglabtech.com]
- 16. In vitro protein kinase assay [bio-protocol.org]
Unraveling the Enigmatic Mechanism of 6-(Cyclopropylmethyl)pyrimidin-4-ol Derivatives: A Comparative Analysis
Despite a comprehensive review of available scientific literature and patent databases, the specific mechanism of action for 6-(Cyclopropylmethyl)pyrimidin-4-ol derivatives remains largely uncharacterized in the public domain. This suggests that this particular chemical scaffold may represent a novel area of investigation within drug discovery, with its biological targets yet to be fully elucidated. However, the broader family of pyrimidine-containing molecules has been extensively studied, revealing a diverse range of pharmacological activities. By examining the established mechanisms of action of structurally related pyrimidine derivatives, we can infer potential biological pathways and targets for this compound analogs and provide a framework for future research.
This guide offers a comparative analysis of well-established classes of pyrimidine derivatives, providing insights into their mechanisms of action, supporting experimental data, and the methodologies used to confirm their biological activity. This information can serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel pyrimidine scaffolds such as this compound.
I. Comparative Analysis of Pyrimidine Derivatives: Kinase and Cyclooxygenase Inhibition
To illustrate the diverse functionalities of the pyrimidine core, this section compares two major classes of pyrimidine-based drugs: kinase inhibitors and cyclooxygenase-2 (COX-2) inhibitors.
Kinase Inhibitors
The pyrimidine scaffold is a common feature in a multitude of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. These compounds typically function by competing with ATP for binding to the kinase domain of a target protein, thereby inhibiting its catalytic activity and downstream signaling.
Table 1: Quantitative Data for Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Example Compound | IC50 (nM) | Cell-Based Potency (IC50, nM) | Reference |
| Pyrazolo[1,5-a]pyrimidines | TrkA | Larotrectinib | <10 | 5 (KM12 cells) | [1] |
| Pyrazolo[3,4-d]pyrimidines | JAK1/2 | Ruxolitinib | 3.3 (JAK1), 2.8 (JAK2) | 130 (HEL cells) | [2] |
| Aminopyrimidines | BTK | Ibrutinib | 0.5 | 11 (MEC-1 cells) | [3][4] |
| 4-(Pyrazol-4-yl)-pyrimidines | CDK4/6 | Palbociclib | 11 (CDK4), 16 (CDK6) | 66 (MCF-7 cells) | [5] |
Cyclooxygenase-2 (COX-2) Inhibitors
Certain pyrimidine derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these drugs can reduce inflammatory responses with a lower risk of gastrointestinal side effects.
Table 2: Quantitative Data for Pyrimidine-Based COX-2 Inhibitors
| Compound Class | Target Enzyme | Example Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diarylpyrimidines | COX-2 | Celecoxib Analog | 0.05 | >10 | >200 | [6] |
| Pyrazolo[1,5-a]pyrimidines | COX-2 | Pyrazolo[1,5-a]pyrimidine Derivative | 0.28 | 15.4 | 55 |
II. Experimental Protocols for Mechanism of Action Studies
The confirmation of a compound's mechanism of action relies on a series of well-defined experimental procedures. Below are detailed methodologies for key experiments typically cited in the characterization of kinase and COX-2 inhibitors.
A. Kinase Inhibition Assays
1. In Vitro Kinase Inhibition Assay (e.g., TR-FRET Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing the target kinase, a biotinylated substrate peptide, and ATP in an appropriate assay buffer.
-
Add serial dilutions of the test compound to the reaction mixture in a microplate.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC).
-
Incubate in the dark to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
-
2. Cell-Based Proliferation Assay (e.g., MTT Assay)
-
Objective: To assess the anti-proliferative effect of a compound on cancer cell lines that are dependent on the target kinase.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC50 value.
-
B. COX-2 Inhibition Assays
1. In Vitro COX-1/COX-2 Inhibition Assay (e.g., Human Whole Blood Assay)
-
Objective: To determine the selective inhibitory activity of a compound against COX-1 and COX-2 isoforms.
-
Principle: This assay measures the production of prostaglandins (PGE2 for COX-2 and thromboxane B2 (TXB2) for COX-1) in human whole blood stimulated with specific inducers.
-
Protocol:
-
Collect fresh human venous blood into heparinized tubes.
-
For the COX-2 assay, pre-incubate blood samples with the test compound, followed by stimulation with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.
-
For the COX-1 assay, pre-incubate blood samples with the test compound, and allow natural clotting to occur, which stimulates COX-1 to produce TXB2.
-
After incubation, centrifuge the samples to separate the plasma or serum.
-
Measure the concentrations of PGE2 and TXB2 in the plasma/serum using a validated immunoassay (e.g., ELISA).
-
Calculate the percent inhibition of PGE2 and TXB2 production at each compound concentration and determine the IC50 values for COX-2 and COX-1.
-
III. Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: A simplified signaling pathway illustrating the mechanism of action of a pyrimidine-based kinase inhibitor.
Caption: The mechanism of action of a selective COX-2 inhibitor in the inflammatory pathway.
Caption: A general experimental workflow for the discovery and characterization of novel enzyme inhibitors.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 4. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 5. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Pyrimidine-Based Dihydrofolate Reductase Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, understanding the comparative efficacy and mechanism of action of novel compounds is paramount. This guide provides a comparative overview of the potential biological activity of 6-(Cyclopropylmethyl)pyrimidin-4-ol and established dihydrofolate reductase (DHFR) inhibitors with a pyrimidine scaffold. Due to the limited publicly available biological data for this compound, this guide leverages data from structurally related compounds and well-characterized DHFR inhibitors to provide a predictive comparison.
The pyrimidine core is a well-established pharmacophore in inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids.[1][2] Its inhibition can lead to cell death, making it a key target for antimicrobial and anticancer therapies.[2]
Quantitative Comparison of DHFR Inhibitors
The following table summarizes the in vitro inhibitory activity of several pyrimidine-based compounds against DHFR. While no specific IC50 value is available for this compound, a representative thieno[2,3-d]pyrimidine-4-one derivative (Compound 20 from a recent study) is included as a structurally related compound with a similar core.[3] For a broader context, the well-known DHFR inhibitors Methotrexate and Trimethoprim are also included.
| Compound | Structure | Target | IC50 (µM) | Organism |
| This compound | DHFR (Predicted) | Data Not Available | - | |
| Thieno[2,3-d]pyrimidin-4-one Derivative (Compound 20) | DHFR | 0.20[3] | Human | |
| Methotrexate | DHFR | 0.01325 (13.25 nM)[4] | Not Specified | |
| Trimethoprim | DHFR | - | Bacterial (Selective)[5][6] |
Signaling Pathway and Experimental Workflow
The predicted mechanism of action for pyrimidine-based compounds like this compound involves the inhibition of the folate metabolic pathway, specifically targeting the enzyme dihydrofolate reductase (DHFR).
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
The following workflow outlines a typical in vitro assay to determine the inhibitory activity of a compound against DHFR.
Caption: Experimental Workflow for a DHFR Inhibition Assay.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is a generalized procedure based on commonly used methods for determining the IC50 of DHFR inhibitors.[4][7]
Materials:
-
Purified recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Methotrexate (as a positive control)
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the test compound and Methotrexate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Test compound dilution or control (e.g., Methotrexate, or buffer for no-inhibitor control)
-
-
Add the DHFR enzyme solution to all wells except for the blank controls.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound and controls.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
While direct experimental data for this compound remains to be published, its structural similarity to known pyrimidine-based DHFR inhibitors suggests it is a promising candidate for targeting this enzyme. The provided comparative data and experimental protocols offer a framework for researchers to evaluate its potential efficacy and guide future in vitro and in vivo studies. Further investigation is warranted to elucidate the precise biological activity and therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assaygenie.com [assaygenie.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 6. drugs.com [drugs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Comparison Guide: Orthogonal Assays for Validating the Antibacterial Activity of 6-(Cyclopropylmethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential antibacterial activity of the novel compound 6-(Cyclopropylmethyl)pyrimidin-4-ol using a strategy of orthogonal assays. In the absence of established biological activity for this specific molecule, we propose a common starting point in antimicrobial drug discovery: a primary screen to determine overall growth inhibition, followed by secondary, orthogonal assays to confirm the activity and elucidate the potential mechanism of action. An orthogonal approach, which uses distinct methodologies to measure a common trait, is crucial for eliminating false positives and strengthening the validity of initial findings.[1]
Experimental Strategy: A Three-Assay Cascade
To robustly assess the antibacterial potential of this compound, we propose a tiered approach. The initial step is a primary screen to measure the compound's ability to inhibit bacterial growth. Positive "hits" from this screen are then advanced to two independent, orthogonal assays designed to probe specific potential mechanisms of action: disruption of cell membrane integrity and inhibition of protein synthesis. This cascade provides a comprehensive initial profile of the compound's bioactivity.
Caption: Workflow for antibacterial activity validation.
Potential Mechanisms of Action
The selected orthogonal assays are designed to investigate distinct cellular processes that are common targets for antibacterial agents. The primary MIC assay provides a phenotypic readout of growth inhibition, while the secondary assays probe for specific mechanistic classes, such as cell membrane disruptors or protein synthesis inhibitors.
Caption: Potential antibacterial mechanisms of action.
Quantitative Data Summary
The following table outlines the expected data outputs from the proposed assays, providing a clear comparison of their principles and endpoints.
| Assay Name | Principle | Primary Endpoint | Throughput | Key Advantages |
| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration of a compound that prevents visible bacterial growth in vitro after a defined incubation period.[2][3][4] | MIC value (e.g., in µg/mL or µM) | High | Gold standard for antimicrobial susceptibility testing; quantitative.[3] |
| Bacterial Membrane Depolarization | Measures the disruption of the bacterial cytoplasmic membrane potential using a voltage-sensitive fluorescent dye (e.g., DiSC3(5)).[5][6] | Increase in fluorescence intensity over time | Medium-High | Provides mechanistic insight; real-time kinetics. |
| In Vitro Protein Synthesis Inhibition | Quantifies the inhibition of bacterial translation in a cell-free system by measuring the synthesis of a reporter protein.[7][8][9] | Reduction in reporter signal (e.g., fluorescence) | High | Directly tests a specific intracellular target; avoids cell permeability issues. |
Experimental Protocols
Primary Assay: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of this compound required to inhibit the visible growth of a target bacterium.[3][4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) grown to exponential phase
-
This compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Compound Dilutions: Create a serial two-fold dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. Concentrations should span a wide range to determine the MIC.
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a standardized concentration of approximately 1x10^6 CFU/mL. Adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum of 5x10^5 CFU/mL in the assay plate.[2][3]
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well containing the compound dilutions, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing 50 µL MHB and 50 µL bacterial inoculum (no compound).
-
Sterility Control: Wells containing 100 µL of uninoculated MHB.
-
Positive Control: A serial dilution of a known antibiotic.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[3]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) as assessed by eye or by measuring the optical density (OD) at 600 nm.[3][10]
Orthogonal Assay 1: Bacterial Membrane Depolarization
This assay assesses whether the compound disrupts the bacterial cell membrane's electrochemical potential, a common mechanism for certain classes of antibiotics.
Materials:
-
Bacterial culture grown to mid-log phase
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
Potassium chloride (KCl)
-
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) fluorescent dye stock solution (in ethanol)
-
Fluorimeter or fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)
-
Positive control (e.g., Gramicidin, a known membrane depolarizer)
Procedure:
-
Cell Preparation: Centrifuge the mid-log phase bacterial culture, wash the pellet with HEPES buffer, and resuspend in the same buffer to an OD600 of 0.05.[5]
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.4-1.0 µM and incubate in the dark at room temperature with shaking for approximately 30-60 minutes to allow the dye to incorporate into the polarized bacterial membranes and quench.[5][6]
-
Potassium Equilibration: Add KCl to a final concentration of 100 mM to equilibrate the internal and external K+ concentrations.[11]
-
Assay Measurement:
-
Transfer the cell/dye suspension to a cuvette or a black-walled 96-well plate.
-
Record the baseline fluorescence for several minutes.
-
Add the test compound (this compound) at various concentrations (e.g., 1x, 5x, 10x MIC) and continue to monitor fluorescence in real-time.
-
Add the positive control to a separate sample to induce maximal depolarization.
-
-
Data Analysis: An increase in fluorescence intensity indicates the release of the DiSC3(5) dye from the membrane into the aqueous environment, which is caused by membrane depolarization. The rate and magnitude of this increase are proportional to the membrane-disrupting activity of the compound.[6]
Orthogonal Assay 2: In Vitro Protein Synthesis Inhibition
This cell-free assay directly measures the effect of the compound on the bacterial translational machinery, independent of cell wall or membrane permeability.
Materials:
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
DNA or mRNA template encoding a reporter protein (e.g., Luciferase, Green Fluorescent Protein)
-
Amino acid mixture and energy source (ATP, GTP)
-
Test compound and positive control (e.g., Kanamycin, a known protein synthesis inhibitor)
-
Luminometer or fluorimeter for detecting the reporter protein signal
Procedure:
-
Reaction Setup: In a microplate, combine the components of the cell-free translation system: S30 extract, buffer, amino acids, energy source, and the reporter template.
-
Compound Addition: Add this compound at a range of concentrations to the reaction mixtures. Include a no-compound control and a positive control antibiotic.
-
Initiate Translation: Start the reaction by incubating the plate at the recommended temperature (typically 30-37°C).
-
Signal Detection:
-
For a luciferase reporter, incubate for 1-2 hours, then add the luciferase substrate and measure luminescence.
-
For a GFP reporter, the fluorescence can be measured kinetically over time or as an endpoint reading.
-
-
Data Analysis: Compare the signal from the wells treated with the test compound to the no-compound control. A dose-dependent decrease in the reporter signal indicates inhibition of protein synthesis. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in protein synthesis.[7]
References
- 1. Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals [revvitysignals.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. 4.5. Bacterial Cell Membrane Depolarization Assay [bio-protocol.org]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-(Cyclopropylmethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a cyclopropylmethyl group at the 6-position can significantly influence the pharmacological profile of these molecules. This guide provides a comparative analysis of two prominent synthetic routes to 6-(cyclopropylmethyl)pyrimidin-4-ol, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.
Route 1: Condensation with Formamide
This approach involves the direct condensation of a β-ketoester, ethyl 3-cyclopropyl-3-oxopropanoate, with formamide in the presence of a catalyst. This one-pot reaction is an efficient method for the formation of the pyrimidin-4-ol ring.
Experimental Protocol:
A solution of ethyl 3-cyclopropyl-3-oxopropanoate (1 mmol) in formamide (50 mmol) is treated with ammonium acetate (5 mmol). The reaction mixture is heated to 110-120°C for one hour and then the temperature is raised to 160-170°C and maintained for an additional 4-5 hours. After cooling to room temperature, the mixture is diluted with cold water. The resulting precipitate is collected by filtration, washed with diethyl ether, to afford the pure this compound.
Logical Workflow for Route 1
A Comparative Guide to the Cost-Effectiveness of Pyrimidine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidines, a fundamental scaffold in numerous pharmaceuticals and biologically active compounds, is a cornerstone of medicinal chemistry and drug development. The efficiency and economic viability of these synthetic routes are critical considerations, directly impacting research budgets and the ultimate cost of therapeutic agents. This guide provides a comparative cost-effectiveness analysis of various pyrimidine synthesis methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Key Pyrimidine Synthesis Methods
The following table summarizes the key performance and cost-related metrics for several common pyrimidine synthesis methodologies. The cost analysis is based on a model synthesis of a generic dihydropyrimidinone (DHPM) to provide a standardized comparison.
| Synthesis Method | Typical Yield (%) | Reaction Time | Energy Input | Starting Materials Cost (per gram of product) | Catalyst Cost (per gram of product) | Overall Cost-Effectiveness |
| Conventional Biginelli Reaction | 40-70% | 4-24 hours | High (prolonged heating) | ~$0.10 - $0.25 | ~$0.01 - $0.05 | Moderate |
| Microwave-Assisted Biginelli Reaction | 80-95% | 5-30 minutes | Moderate (short duration) | ~$0.08 - $0.20 | ~$0.01 - $0.05 | High |
| Ultrasound-Assisted Synthesis | 85-98% | 20-60 minutes | Low | ~$0.08 - $0.20 | ~$0.01 - $0.05 | High |
| One-Pot Multi-Component Reactions (MCRs) | 70-90% | 1-8 hours | Variable | ~$0.15 - $0.40 | ~$0.02 - $0.10 | Moderate to High |
| Copper-Catalyzed Synthesis of Sulfonamide Pyrimidines | up to 87% | Several hours | Moderate | Variable (depends on specific alkynes and sulfonyl azides) | Variable (depends on copper catalyst) | Good for specific derivatives |
| Synthesis from Amidines and Malononitrile Dimer | 70-89% | Several hours | Moderate | Variable (depends on specific amidines) | Minimal (base-catalyzed) | Good for specific derivatives |
Note: Cost estimations are approximate and based on publicly available data for common reagents. Actual costs may vary depending on supplier, purity, and scale.
In Detail: Experimental Protocols and Method Analysis
This section provides detailed experimental protocols for the key synthesis methods, allowing for replication and further optimization.
Conventional Biginelli Reaction
The Biginelli reaction is a classic one-pot, three-component condensation reaction that forms dihydropyrimidinones. While historically significant, it often suffers from long reaction times and moderate yields.
Experimental Protocol:
A mixture of an aldehyde (e.g., benzaldehyde, 10 mmol), a β-ketoester (e.g., ethyl acetoacetate, 10 mmol), urea (15 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or ZnCl2, 1-5 mol%) in a suitable solvent (e.g., ethanol, 50 mL) is refluxed for 4-24 hours. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and recrystallized.
Microwave-Assisted Biginelli Reaction
The application of microwave irradiation significantly accelerates the Biginelli reaction, leading to higher yields in a fraction of the time compared to conventional heating.[1]
Experimental Protocol:
An aldehyde (10 mmol), a β-ketoester (10 mmol), urea (15 mmol), and a catalyst (e.g., NH4Cl) are mixed in a microwave-safe vessel with a minimal amount of solvent or under solvent-free conditions. The mixture is then subjected to microwave irradiation at a specified power and temperature (e.g., 100-150°C) for 5-30 minutes. The product is then isolated and purified as in the conventional method.
Ultrasound-Assisted Pyrimidine Synthesis
Sonication provides an energy-efficient alternative for promoting pyrimidine synthesis, often leading to excellent yields and short reaction times.
Experimental Protocol:
A mixture of a chalcone (10 mmol) and thiourea (10 mmol) in a suitable solvent is subjected to ultrasonic irradiation in an ultrasonic bath or with a probe sonicator at a specific frequency (e.g., 40 kHz) for 20-60 minutes. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration and purified.
One-Pot Multi-Component Reactions (MCRs)
MCRs offer an efficient approach to synthesizing complex pyrimidine derivatives in a single step, minimizing waste and purification efforts.
Experimental Protocol:
A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and a guanidine salt (e.g., guanidine hydrochloride, 1.2 mmol) is stirred in an aqueous medium with a catalytic amount of a base like piperidine. The reaction is monitored by TLC and upon completion, the product is isolated by filtration and washed with water.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed pyrimidine synthesis methods.
Caption: General workflow for Biginelli-type pyrimidine synthesis.
Caption: Workflow for a one-pot multi-component pyrimidine synthesis.
Conclusion
The choice of a pyrimidine synthesis method is a multifaceted decision that balances yield, reaction time, energy consumption, and cost of materials. For rapid and high-yield synthesis of a diverse range of pyrimidines, microwave-assisted and ultrasound-assisted methods offer significant advantages over the conventional Biginelli reaction, demonstrating high cost-effectiveness. One-pot multi-component reactions are also highly efficient, particularly for generating molecular diversity in a time- and resource-saving manner. The selection of the optimal method will ultimately depend on the specific target molecule, available laboratory equipment, and the overall project budget. This guide provides a foundational framework to inform these critical decisions in the pursuit of novel pyrimidine-based compounds.
References
A comprehensive analysis of 6-substituted pyrimidine derivatives reveals key structural determinants for biological activity. While direct experimental data on 6-(cyclopropylmethyl)pyrimidin-4-ol is not publicly available, this guide provides a comparative overview of related compounds, offering insights into their potential efficacy and mechanisms of action through molecular docking studies and experimental data on analogous structures.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyrimidine derivatives. By presenting available data on structurally similar compounds, we aim to provide a valuable resource for informed decision-making in drug design and development projects.
Comparative Analysis of 6-Substituted Pyrimidine Derivatives
The pyrimidine scaffold is a versatile core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nature of the substituent at the 6-position of the pyrimidine ring plays a crucial role in determining the compound's biological target and potency.[1]
This section provides a comparative analysis of various 6-substituted pyrimidine derivatives, focusing on their inhibitory activities against different biological targets. The data is compiled from various studies and presented to highlight structure-activity relationships (SAR).
Anticancer Activity
Several studies have explored the anticancer potential of 6-substituted pyrimidine derivatives, with a focus on their ability to inhibit kinases and other enzymes involved in cancer cell proliferation.
Table 1: Anticancer Activity of Selected 6-Substituted Pyrimidine Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (4f) | MCF-7 (Breast Cancer) | 2.15 | [3] |
| 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (3e) | MCF-7 (Breast Cancer) | 2.41 | [3] |
| 2-amino-4,6-dimethylpyrimidin-5-ol derivative (6O) | FGFR4 | >10 (for FGFR1-3) | [4] |
| 2-amino-4-aryl-6-pyridopyrimidine derivatives | Various Cancer Cell Lines | Varies | [5] |
The data in Table 1, extracted from a study on dihydropyrimidinone derivatives, indicates that substitutions at the 6-position, in combination with other modifications, can lead to potent anticancer activity against breast cancer cell lines.[3] Another study highlights the potential for achieving selectivity, as seen with a 2-amino-4,6-dimethylpyrimidin-5-ol derivative showing selective inhibition of FGFR4.[4]
Enzyme Inhibition
The inhibitory activity of pyrimidine derivatives extends to various enzymes, including those involved in inflammation and neurotransmission.
Table 2: Enzyme Inhibitory Activity of Selected 6-Substituted Pyrimidine Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Data | Reference |
| 6-phenylpyrimidinone analogues | Diuretic/Hypotensive | Varies | [6] |
| 4-amino-6-alkynylpyrimidines | Adenosine Kinase | Varies | [7] |
| Pyrimidine-pyridine hybrids | COX-2 | IC50: 0.25 - 0.89 µM | [8] |
| 1,2,4-Triazolo[1,5-a]pyrimidin-7-ones | Xanthine Oxidase | Varies | [9] |
As shown in Table 2, the substituent at the 6-position significantly influences the enzyme inhibitory profile of pyrimidine derivatives. For instance, 6-phenylpyrimidinones have been investigated for their diuretic and hypotensive activities, while 6-alkynylpyrimidines are potent adenosine kinase inhibitors.[6][7] Furthermore, pyrimidine-pyridine hybrids with specific substitutions have demonstrated selective COX-2 inhibition, a key target in anti-inflammatory drug design.[8]
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible results in molecular docking and biological activity studies.
Molecular Docking Protocol for Pyrimidine Derivatives
The following is a generalized protocol for performing molecular docking studies with pyrimidine derivatives, based on methodologies reported in the literature.[3][10]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and heteroatoms from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges.
-
Define the binding site (grid box) around the co-crystallized ligand or based on active site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structure of the pyrimidine derivatives using a chemical drawing software.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Use a validated docking program (e.g., AutoDock, Glide, GOLD).
-
Perform the docking of the prepared ligands into the defined binding site of the target protein.
-
Set the number of docking runs and the search algorithm parameters (e.g., Lamarckian genetic algorithm).
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy (or docking score) and the binding pose of the ligand in the active site.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.
-
Compare the binding modes and energies of the different pyrimidine derivatives to understand the structure-activity relationships.
-
Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: Experimental workflow for the discovery of novel pyrimidine-based inhibitors.
Conclusion
While specific experimental data for this compound remains elusive in the current literature, the comparative analysis of related 6-substituted pyrimidine derivatives provides valuable insights into the potential of this chemical class. The structure-activity relationships highlighted in this guide underscore the importance of the substituent at the 6-position in modulating the biological activity and target selectivity of pyrimidine-based compounds. Researchers are encouraged to use the provided information and protocols as a foundation for the design and evaluation of novel pyrimidine derivatives with therapeutic potential. Further experimental investigation into this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cajmns.casjournal.org [cajmns.casjournal.org]
- 3. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidinones. 3. N-substituted 6-phenylpyrimidinones and pyrimidinediones with diuretic/hypotensive and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 9. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-(Cyclopropylmethyl)pyrimidin-4-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-(Cyclopropylmethyl)pyrimidin-4-ol (CAS No. 7038-75-7), a heterocyclic compound commonly used in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Identification and Immediate Safety Precautions
This compound is a chemical compound that requires careful handling. Based on available data, it is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
A structurally similar compound, 4-Cyclopropyl-6-methyl-2-pyrimidinamine, is also classified as very toxic to aquatic life (H400).[1] Due to this, it is prudent to handle this compound as a substance potentially harmful to the aquatic environment.
Immediate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use of a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary
The following table summarizes the key identifiers and physical properties of this compound.
| Property | Value |
| CAS Number | 7038-75-7 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Melting Point | 204-206 °C |
| Appearance | Solid |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sewer.
Experimental Workflow for Waste Segregation and Disposal
Caption: Waste Disposal Workflow for this compound.
Detailed Methodologies
a. Unused or Expired Solid Compound:
-
Segregation: Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Packaging: Carefully transfer the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant).
b. Contaminated Labware and Debris:
-
Collection: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent paper, should be collected as solid hazardous waste.
-
Packaging: Place these items in a dedicated, sealed plastic bag or a lined, sealable container to prevent the release of any residual powder.
c. Empty Original Containers:
-
Rinsing: To render the original container non-hazardous for disposal, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
First Rinse Collection: Crucially, the first rinseate must be collected and disposed of as liquid hazardous chemical waste.
-
Subsequent Rinses: Subsequent rinses can typically be disposed of according to your institution's guidelines for non-hazardous chemical waste, but always confirm with your EHS department.
-
Container Disposal: Once triple-rinsed and air-dried, deface the original label on the container before disposing of it in the appropriate glass or plastic recycling stream.
Logical Decision-Making for Disposal
The following diagram illustrates the decision-making process for the proper disposal route of materials associated with this compound.
Caption: Decision Pathway for Disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent the spread of the dust. Wear appropriate PPE, including respiratory protection, and clean the spill using an inert absorbent material. Place the absorbed material into a sealed container for hazardous waste disposal. Do not use water to clean up a spill of the solid material, as this can increase the area of contamination. Notify your institution's EHS office immediately.
This guide is intended to provide a framework for the safe disposal of this compound. Researchers, scientists, and drug development professionals are advised to consult their institution's specific hazardous waste management plan and the relevant local, state, and federal regulations to ensure full compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
